molecular formula C7H16N2O2 B1518831 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide CAS No. 1021114-96-4

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Numéro de catalogue: B1518831
Numéro CAS: 1021114-96-4
Poids moléculaire: 160.21 g/mol
Clé InChI: YSNWSZWHWBVEPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(2-methoxyethylamino)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)7(10)6-8-4-5-11-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNWSZWHWBVEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in drug development. It details two primary synthetic strategies: nucleophilic substitution and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. The document emphasizes the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (Figure 1) is a secondary amine derivative of N,N-dimethylacetamide. Its structural features, particularly the presence of a secondary amine and an ether linkage, make it a valuable building block in medicinal chemistry. Notably, it has been identified as an intermediate in the synthesis of ranitidine, a once widely-used H₂ histamine receptor antagonist for the treatment of peptic ulcers and gastroesophageal reflux disease. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide will explore the two most logical and scientifically sound approaches to the synthesis of this target molecule, providing detailed procedural information and the chemical reasoning that underpins these methods.

Figure 1: Structure of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

A 2D representation of the target molecule.

Synthetic Strategies

Two principal retrosynthetic disconnections are considered for the synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide:

  • Nucleophilic Substitution: This approach involves the formation of the C-N bond via the reaction of a halo-acetamide with 2-methoxyethylamine.

  • Reductive Amination: This strategy forms the C-N bond by the reaction of an α-keto-acetamide with 2-methoxyethylamine, followed by reduction of the intermediate imine.

This guide will now delve into the practical execution of both synthetic pathways.

Synthesis via Nucleophilic Substitution

This is arguably the most direct approach to the target molecule. The core of this method is a classic Sₙ2 reaction between an α-halo-N,N-dimethylacetamide and 2-methoxyethylamine. 2-Chloro-N,N-dimethylacetamide is the most common and cost-effective starting material for this purpose.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The primary amine of 2-methoxyethylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in 2-chloro-N,N-dimethylacetamide. This concerted reaction results in the displacement of the chloride leaving group and the formation of the desired C-N bond.

G cluster_0 Nucleophilic Substitution 2-Chloro-N,N-dimethylacetamide 2-Chloro-N,N-dimethylacetamide Reaction 2-Chloro-N,N-dimethylacetamide->Reaction 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Product 2-[(2-methoxyethyl)amino]- N,N-dimethylacetamide Reaction->Product

Workflow for Nucleophilic Substitution.

Experimental Protocol

3.2.1. Synthesis of 2-Chloro-N,N-dimethylacetamide

While commercially available, 2-chloro-N,N-dimethylacetamide can be readily synthesized in the laboratory from chloroacetyl chloride and dimethylamine.

  • Materials:

    • Chloroacetyl chloride

    • Dimethylamine (gas or aqueous solution)

    • Sodium bicarbonate

    • Toluene

    • Anhydrous sodium sulfate

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, a mixture of sodium bicarbonate (1.5 mol) and toluene is prepared and cooled.

    • While stirring and maintaining the temperature below 5 °C, chloroacetyl chloride (1.0 mol) is added dropwise over 4 hours.

    • Simultaneously, dimethylamine gas (1.1 mol) is bubbled through the reaction mixture over the same 4-hour period.

    • After the addition is complete, the mixture is stirred at a temperature between -2 to 1 °C for an additional hour.

    • The reaction mixture is then filtered under reduced pressure to remove inorganic salts.

    • The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

    • The toluene is removed by concentration under reduced pressure to yield oily 2-chloro-N,N-dimethylacetamide. A typical yield for this procedure is around 93%[1].

3.2.2. Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

  • Materials:

    • 2-Chloro-N,N-dimethylacetamide

    • 2-Methoxyethylamine

    • Methanol (or another suitable solvent like toluene or ethyl acetate)

    • Chloroform

    • Brine

  • Procedure:

    • To a solution of 2-methoxyethylamine (molar excess, e.g., 2-3 equivalents) in a suitable solvent such as methanol, 2-chloro-N,N-dimethylacetamide (1.0 equivalent) is added gradually.

    • The reaction mixture is then stirred at room temperature for an extended period (e.g., 12 hours or until reaction completion as monitored by TLC or GC-MS).

    • Upon completion, the reaction mixture is concentrated to approximately half its volume.

    • Chloroform is added, and the resulting mixture is washed sequentially with water and brine.

    • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis via Reductive Amination

Reductive amination offers an alternative and often milder route to the target molecule. This two-step, one-pot process involves the initial formation of an imine from an α-keto-acetamide and 2-methoxyethylamine, followed by in-situ reduction to the desired secondary amine[2].

Reaction Mechanism

The reaction begins with the nucleophilic attack of the primary amine of 2-methoxyethylamine on the carbonyl group of N,N-dimethyl-2-oxoacetamide to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine to the final product[2]. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃)[3].

G cluster_1 Reductive Amination N,N-Dimethyl-2-oxoacetamide N,N-Dimethyl-2-oxoacetamide Imine Formation N,N-Dimethyl-2-oxoacetamide->Imine Formation 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Imine Formation Reducing Agent Reducing Agent Reduction Reducing Agent->Reduction Solvent Solvent Solvent->Reduction Product 2-[(2-methoxyethyl)amino]- N,N-dimethylacetamide Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Imine Intermediate->Reduction Reduction->Product

Workflow for Reductive Amination.

Experimental Protocol

4.2.1. Synthesis of N,N-Dimethyl-2-oxoacetamide

This key starting material can be prepared from glyoxylic acid and dimethylamine using a suitable coupling agent.

  • Materials:

    • Glyoxylic acid

    • Dimethylamine (e.g., as a solution in THF or as dimethylamine hydrochloride with a base)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

    • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

    • Anhydrous dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a round-bottom flask, add glyoxylic acid (1.0 eq) and dissolve it in anhydrous DCM under an inert atmosphere.

    • Add dimethylamine (1.0 eq) followed by a catalytic amount of DMAP (0.1-0.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

    • Allow the reaction to warm to room temperature and stir until the glyoxylic acid is consumed (monitored by TLC).

    • Filter the mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-dimethyl-2-oxoacetamide[4].

4.2.2. Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

  • Materials:

    • N,N-Dimethyl-2-oxoacetamide

    • 2-Methoxyethylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Procedure:

    • To a stirred solution of N,N-dimethyl-2-oxoacetamide (1.0 eq) in DCM, add 2-methoxyethylamine (1.0-1.2 eq).

    • After a brief period of stirring (to allow for imine formation), add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Product Characterization

Parameter Value
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
Predicted ¹H NMR Signals corresponding to N-methyl protons, methylene protons adjacent to the amide, methylene protons of the methoxyethyl group, and the methoxy protons.
Predicted ¹³C NMR Resonances for the amide carbonyl carbon, N-methyl carbons, and the various methylene and methoxy carbons.
Predicted Mass Spec (ESI+) [M+H]⁺ at m/z 161.13

Table 1: Physicochemical and Predicted Spectroscopic Data.

Discussion and Conclusion

Both the nucleophilic substitution and reductive amination pathways offer viable routes for the synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

  • The nucleophilic substitution method is straightforward and utilizes readily available starting materials. The primary consideration for this route is the potential for over-alkylation of the amine, though using an excess of 2-methoxyethylamine can mitigate this.

  • The reductive amination approach is often milder and can be performed as a one-pot reaction. The success of this method hinges on the efficient synthesis of the N,N-dimethyl-2-oxoacetamide precursor.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific equipment and expertise available in the laboratory. For any synthesis, it is imperative to fully characterize the final product using a combination of NMR, IR, and mass spectrometry to confirm its identity and purity.

References

  • SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (n.d.).
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2002).
  • N,N-Dimethylacetamide(127-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012).
  • 2-[(2-methoxyethyl)amino]-n,n-dimethylacetamide. (n.d.). PubChem.
  • Reductive amin
  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. (2010). Russian Journal of General Chemistry.
  • 2-Chloro-N,N-dimethylacetamide synthesis. (n.d.). ChemicalBook.
  • N,N-Dimethyl-2-(indol-3-yl)glyoxylamide from indole. (2018). Chemistry Stack Exchange.
  • N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Hitchhiker's guide to reductive amin
  • Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide. (n.d.). Benchchem.
  • N,N-Dimethylacetamide. (n.d.). NIST WebBook.
  • Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. (2021). ACS Omega.
  • Application Note – Reductive Amin
  • Preparation process of aminoacetamide derivative. (1996).
  • Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. (n.d.). PrepChem.com.
  • N.N-Dimethylacetamide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Molecules.
  • Improved synthesis process for N,N-dimethylcyanoacetamide. (2014).
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.).
  • Methods of treatment using N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamide. (2017).
  • Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. (2013). Journal of Visualized Experiments.
  • 1H NMR studies of aqueous N,N-dimethylacetamide solutions. (n.d.).
  • N, the preparation method of N-dimethyl chloroacetamide. (2008).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022).
  • New synthesis method of ribociclib intermediate. (2017).
  • Glyoxylic acid derivatives in asymmetric synthesis. (2025).
  • 2-(2-aminophenyl)-N,N-dimethylacetamide. (n.d.). PubChem.
  • N,N-Dimethylacetamide-1,2-13C2. (n.d.). MilliporeSigma.
  • N,N-Dimethylacetamide | C4H9NO | MD Topology | NMR | X-Ray. (n.d.).
  • 2-Amino-N,N-dimethylacetamide. (n.d.). Sigma-Aldrich.
  • 5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023). Caloong Chemical Co., Ltd.
  • Ethanamine, 2,2-dimethoxy-N-methyl-. (n.d.). NIST WebBook.

Sources

A Hypothetical Mechanism of Action for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. In the absence of direct empirical data for this specific molecule, we present a scientifically-grounded hypothesis based on structure-activity relationships derived from its core chemical moieties: the N,N-dimethylacetamide (DMAc) backbone and the 2-(methoxyethyl)amino side-chain. We postulate that 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide functions as a modulator of inflammatory signaling pathways, primarily through the inhibition of the NF-κB pathway, and potentially as an epigenetic modulator via bromodomain interaction. This document provides a comprehensive framework for the preclinical investigation of this compound, including detailed experimental protocols and data interpretation strategies designed to validate our mechanistic hypothesis.

Introduction: Deconstructing 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

The compound 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a small molecule with a molecular formula of C7H16N2O2[1]. As of the date of this publication, no specific biological or pharmacological data has been published for this compound. However, a detailed analysis of its constituent parts allows for the formulation of a compelling hypothesis regarding its mechanism of action.

The molecule can be dissected into two key components:

  • The N,N-dimethylacetamide (DMAc) Core: DMAc is a well-known polar aprotic solvent, long considered biologically inert. However, recent studies have revealed that DMAc possesses intrinsic anti-inflammatory properties and can modulate epigenetic targets.[2]

  • The 2-(methoxyethyl)amino Side-Chain: This functional group is found in a variety of biologically active compounds, suggesting it may play a role in modulating the molecule's overall activity and pharmacokinetic profile.

This guide will explore the known activities of these components to build a predictive model for the mechanism of action of the parent compound.

A Proposed Mechanism of Action: Dual-Pronged Modulation of Cellular Signaling

Based on the known bioactivity of the N,N-dimethylacetamide core, we propose that 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide's primary mechanism of action is the suppression of inflammatory responses. This is likely achieved through two synergistic pathways:

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of a host of pro-inflammatory cytokines, chemokines, and adhesion molecules. We hypothesize that 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, like its DMAc core, inhibits this pathway. This inhibition is likely to occur downstream of receptor activation and upstream of nuclear translocation of the NF-κB transcription factor.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Compound 2-[(2-methoxyethyl)amino] -N,N-dimethylacetamide Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Proposed inhibition of the NF-κB signaling pathway.

Epigenetic Modulation via Bromodomain Inhibition

Recent evidence has identified N,N-dimethylacetamide as an epigenetically active molecule that can bind to bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, often found on histone tails, and are key readers of the epigenetic code. By binding to bromodomains, DMAc can interfere with the recruitment of transcriptional machinery to chromatin, thereby downregulating gene expression. We propose that 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide shares this capability, potentially with altered potency or selectivity due to its side-chain.

Preclinical Validation: A Step-by-Step Experimental Framework

To test our hypothetical mechanism of action, a systematic, multi-tiered approach is required. The following experimental protocols are designed to provide a comprehensive preclinical assessment of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Tier 1: In Vitro Target Engagement and Functional Assays

The initial phase of investigation will focus on confirming the compound's ability to engage its putative targets and elicit a functional response in cell-free and cell-based assays.

This assay will determine if the compound can inhibit the transcriptional activity of NF-κB.

Methodology:

  • Cell Line: Use a human embryonic kidney (HEK293) cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Treatment: Pre-treat cells with a dose-response curve of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL, for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) and calculate the IC50 value.

Reporter_Assay_Workflow A Seed HEK293 cells with NF-κB-luciferase reporter B Pre-treat with compound (Dose-Response) A->B C Stimulate with TNF-α B->C D Lyse cells and measure luciferase activity C->D E Determine IC50 D->E

Sources

A Technical Guide to the Spectroscopic Characterization of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (CAS No. 1021114-96-4). While experimental data for this specific compound is not widely available, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust methodology for its characterization. Drug development professionals, researchers, and scientists will find detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to ensure technical accuracy and the development of self-validating analytical systems.

Introduction: Structural Elucidation of a Novel Amine Derivative

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a small organic molecule with the molecular formula C7H16N2O2. Its structure incorporates several key functional groups: a tertiary amide, a secondary amine, and an ether linkage. A thorough understanding of its three-dimensional structure and electronic properties is critical for its potential applications in pharmaceutical development and materials science. Spectroscopic analysis provides the necessary tools for this essential characterization.

This guide will detail the theoretical basis and practical application of NMR, IR, and MS for the complete structural verification of the target molecule. By referencing data from structurally related compounds, namely N,N-dimethylacetamide and 2-methoxyethylamine, we can confidently predict and interpret the spectroscopic output for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Predicted Spectroscopic Features

A preliminary analysis of the molecule's structure allows for the prediction of key features in each spectroscopic technique. This predictive approach is fundamental to experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: We expect to see distinct signals for each unique proton environment. The N,N-dimethyl groups on the amide will likely appear as two singlets due to hindered rotation around the C-N bond, a common feature in amides[1]. The methylene groups will appear as triplets or more complex multiplets due to coupling with adjacent protons. The N-H proton of the secondary amine is expected to be a broad singlet.

  • ¹³C NMR: The carbon spectrum will show distinct resonances for each of the seven carbon atoms. The carbonyl carbon of the amide will be the most downfield signal. The carbons adjacent to nitrogen and oxygen atoms will also be deshielded and appear at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=O-~170Carbonyl carbon.
N(CH₃)₂~2.9, ~3.0~35, ~37Two distinct methyl groups due to amide bond rotation.
COCH₂N~3.2~55Methylene adjacent to carbonyl and secondary amine.
NHCH₂~2.8~50Methylene adjacent to secondary amine and ether linkage.
CH₂OCH₃~3.5~70Methylene adjacent to ether oxygen.
OCH₃~3.3~59Methoxy group.
NHBroad, variable-Secondary amine proton.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (Secondary Amine)3300-3350Weak to medium, sharp
C-H Stretch (Alkyl)2850-3000Medium to strong
C=O Stretch (Tertiary Amide)1630-1680Strong, sharp
N-H Bend (Secondary Amine)1550-1650Medium
C-O Stretch (Ether)1070-1150Strong
C-N Stretch1020-1250Medium

The presence of a strong absorption around 1650 cm⁻¹ will be a key indicator of the amide carbonyl group. The N-H stretch of the secondary amine is also a critical diagnostic peak[2].

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 161.1285.

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be self-validating and provide high-quality data for the structural elucidation of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of Sample B Dissolve in ~0.7 mL of CDCl₃ A->B C Add TMS as Internal Standard B->C D Transfer to 5mm NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Acquire 2D Spectra (COSY, HSQC) H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Calibrate to TMS (0 ppm) K->L M Integrate and Peak Pick L->M

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for locking the magnetic field frequency.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for all other chemical shifts.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and shim the probe to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks[3][4].

    • Acquire a standard ¹H NMR spectrum. A 45° pulse angle with a relaxation delay of 1-2 seconds is a good starting point for routine analysis[5].

    • Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C[6].

    • (Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR_Workflow A Clean ATR Crystal (e.g., with Isopropanol) B Acquire Background Spectrum (Air) A->B C Apply Small Amount of Liquid/Solid Sample Directly onto Crystal B->C D Apply Pressure (if solid) C->D for solids E Acquire Sample Spectrum C->E D->E F Clean Crystal E->F G Process Spectrum (Baseline Correction, Peak Labeling) F->G

Caption: Standard workflow for ATR-FTIR spectroscopy.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely[7]. Causality: A clean crystal is essential to avoid cross-contamination and ensure that the spectrum is solely from the sample.

    • Acquire a background spectrum. This measures the absorbance of the ambient environment (air, CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum[8].

  • Sample Analysis:

    • Place a small drop of the liquid sample (or a small amount of solid) directly onto the center of the ATR crystal. Causality: ATR is a surface technique, so good contact between the sample and the crystal is crucial for a strong signal[9][10].

    • If the sample is a solid, lower the pressure clamp to ensure intimate contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • After analysis, thoroughly clean the ATR crystal.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a Dilute Solution (~1-10 µg/mL) B Use a Suitable Solvent (e.g., Methanol/Water with 0.1% Formic Acid) A->B C Filter if Necessary B->C D Calibrate the Mass Spectrometer C->D E Infuse Sample via Syringe Pump or LC D->E F Acquire Spectrum in Positive Ion Mode E->F G Optimize Source Parameters (Voltage, Temp) F->G H Identify Molecular Ion Peak ([M+H]⁺) G->H I Analyze Isotope Pattern H->I J Perform MS/MS for Fragmentation Analysis (Optional) I->J

Caption: Workflow for ESI-Mass Spectrometry analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent. A mixture of methanol and water (50:50) is a good starting point.

    • Add 0.1% formic acid to the solvent. Causality: The acid promotes protonation of the analyte, which is necessary for detection in positive ion ESI mode.

  • Instrument Setup and Analysis:

    • Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

    • Set the instrument to operate in positive ion electrospray mode.

    • Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation temperature to maximize the signal of the ion of interest.

    • Identify the protonated molecular ion peak [M+H]⁺.

    • (Optional but Recommended) Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions can provide further structural confirmation[11].

Data Interpretation and Structural Confirmation

The acquired spectra should be compared with the predicted data and spectra from analogous compounds. For instance, the characteristic amide C=O stretch in the IR spectrum of N,N-dimethylacetamide is observed around 1650 cm⁻¹[12][13]. Similarly, the mass spectrum of 2-methoxyethylamine shows a characteristic base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which may also be observed in the fragmentation of the target molecule[14][15]. By systematically analyzing the data from each technique and cross-referencing the results, a definitive structural confirmation of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide can be achieved.

References

  • Takayasu, T., et al. (2003). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. The Journal of Physical Chemistry B. Available at: [Link]

  • ACS Publications. (2003). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. The Journal of Physical Chemistry B. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Griffin, J. L., et al. (2014). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. Available at: [Link]

  • Kim, H. Y., et al. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Journal of Occupational Health. Available at: [Link]

  • Sykora, S. (2018). Acquiring 1H and 13C Spectra. In NMR Spectroscopy: A Practical Guide. Available at: [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Available at: [Link]

  • PubChem. (n.d.). Dimethylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ACS Publications. (2003). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. The Journal of Physical Chemistry B. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • European Union. (n.d.). NMR data acquisition. Available at: [Link]

  • ResearchGate. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]

  • Venkata Chalapathi, V., & Venkata Ramiah, K. (1968). Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 109-117. Available at: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. National Institute of Standards and Technology. Available at: [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • PubChem. (n.d.). (2-Methoxyethyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. National Institute of Standards and Technology. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (1986). 1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Available at: [Link]

  • ACS Publications. (2010). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Available at: [Link]

Sources

An In-depth Technical Guide to 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, identified by the CAS number 1021114-96-4 .[1] While specific literature on this molecule is not extensively available, this document extrapolates its likely properties, synthesis, and potential applications based on the well-understood chemistry of related N,N-disubstituted acetamides. By grounding our analysis in the established characteristics of analogous compounds, we offer a robust framework for researchers and drug development professionals interested in this and similar chemical entities. The guide covers fundamental physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential utility in various scientific domains, alongside critical safety considerations.

Compound Identification and Physicochemical Properties

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide belongs to the class of tertiary amides, characterized by a nitrogen atom bonded to a carbonyl group and two alkyl groups. The presence of an additional amino and ether functional group suggests a molecule with a unique polarity profile, likely influencing its solubility and interaction with biological systems.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Reference Compound
CAS Number 1021114-96-4[1]
Molecular Formula C₇H₁₆N₂O₂Based on chemical name
Molecular Weight 160.21 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow liquidAnalogy with N,N-dimethylacetamide
Boiling Point Estimated >200 °CHigher than N,N-dimethylacetamide (165°C) due to increased molecular weight and potential for hydrogen bonding.
Solubility Miscible with water and most organic solvents.The ether and amide functionalities suggest high polarity and hydrogen bond accepting capabilities, similar to N,N-dimethylacetamide.

Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Proposed Synthetic Pathway

A two-step process starting from chloroacetyl chloride is proposed. The first step is the amidation of chloroacetyl chloride with dimethylamine to form 2-chloro-N,N-dimethylacetamide. The second step involves the nucleophilic substitution of the chlorine atom by 2-methoxyethylamine.

Synthetic_Pathway Chloroacetyl_chloride Chloroacetyl chloride Intermediate 2-chloro-N,N-dimethylacetamide Chloroacetyl_chloride->Intermediate Amidation Dimethylamine Dimethylamine Dimethylamine->Intermediate Final_Product 2-[(2-methoxyethyl)amino]- N,N-dimethylacetamide Intermediate->Final_Product Nucleophilic Substitution Methoxyethylamine 2-methoxyethylamine Methoxyethylamine->Final_Product

Caption: Proposed two-step synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-N,N-dimethylacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dimethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.0 eq), dissolved in the same solvent, to the dimethylamine solution via the dropping funnel, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-N,N-dimethylacetamide, which can be purified further by distillation or chromatography if necessary.

Step 2: Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N,N-dimethylacetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reactants: Add 2-methoxyethylamine (1.1 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and unreacted 2-methoxyethylamine. Dry the organic layer, concentrate, and purify the final product by vacuum distillation or column chromatography.

Potential Applications in Research and Drug Development

Given its structure, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide could serve several roles in a research and development setting:

  • Scaffold for Drug Discovery: The molecule contains multiple functional groups that can be further modified, making it a potentially valuable building block for the synthesis of more complex molecules with therapeutic potential.

  • Novel Solvent Systems: While N,N-dimethylacetamide is a widely used polar aprotic solvent, the introduction of the methoxyethylamino group could modulate its solvent properties, potentially offering unique advantages in specific reaction systems.

  • Ligand for Metal Catalysis: The nitrogen and oxygen atoms in the molecule could act as chelating agents for metal ions, suggesting its potential use as a ligand in catalysis.

Safety and Handling

No specific safety data for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide has been published. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to its structural analogs, such as N,N-dimethylacetamide.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a chemical compound with potential applications in various scientific fields. While specific data on this molecule is limited, its synthesis and properties can be reasonably predicted based on the well-established chemistry of related compounds. The synthetic route and safety precautions outlined in this guide provide a solid foundation for researchers and developers to work with this compound. Further investigation is warranted to fully characterize its properties and explore its potential applications.

References

  • 化源网. 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. Available at: [Link] (Accessed: February 27, 2026).

Sources

"in vitro stability of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Stability Assessment of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Abstract

The evaluation of a drug candidate's metabolic and chemical stability is a cornerstone of modern drug discovery and development. This guide provides a comprehensive framework for assessing the in vitro stability of the novel compound 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. As a Senior Application Scientist, the following sections synthesize established principles of drug metabolism with actionable, field-proven protocols. We will explore the critical assays, from hepatic microsomal and S9 fraction incubations to plasma stability, that together build a robust profile of the compound's intrinsic vulnerabilities. The causality behind experimental choices, self-validating protocols, and the interpretation of generated data are central to this document, providing researchers, scientists, and drug development professionals with the necessary tools to predict in vivo behavior and guide further optimization.

Introduction: The Imperative of Early Stability Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[3]

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide possesses several structural motifs, notably an amide linkage and ether functional group, that are potential sites for enzymatic and chemical degradation. The tertiary amide is generally more stable than a secondary or primary amide, but hydrolysis is still a potential metabolic route. Early in vitro assessment of its stability is therefore not merely a screening step but a crucial, data-driven approach to de-risk the molecule and inform the drug development strategy.[4]

This guide will detail the essential in vitro systems and methodologies for a thorough stability assessment of this compound.

Foundational Stability Assays: A Multi-System Approach

No single in vitro system can fully recapitulate the complex metabolic environment of the human body. Therefore, a tiered approach utilizing various test systems is essential to build a comprehensive stability profile.

Hepatic Microsomal Stability: Probing Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[5] They are a cost-effective and widely used tool rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs).[1] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.

  • Expertise & Experience: The primary reason for starting with microsomes is to assess the compound's susceptibility to oxidative metabolism, which is a major clearance pathway for most small molecule drugs.[1] For 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, potential oxidative metabolic pathways include N-dealkylation of the dimethylamino group, O-demethylation of the methoxyethyl side chain, and hydroxylation at various aliphatic positions.

The following diagram illustrates the general workflow for a microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock (e.g., 10 mM in DMSO) PreIncubate Pre-incubate Microsomes & Compound at 37°C TestCompound->PreIncubate Microsomes Pooled Liver Microsomes (e.g., Human, Rat) Microsomes->PreIncubate NADPH_System NADPH-Regenerating System (Cofactor for CYPs) Initiate Initiate Reaction (Add NADPH System) NADPH_System->Initiate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate PreIncubate->Initiate Timepoints Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining, Half-Life (t½), Intrinsic Clearance (Clint) LCMS->Data G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock (e.g., 10 mM in DMSO) Initiate Initiate Reaction (Add Test Compound) TestCompound->Initiate Plasma Pooled Plasma (e.g., Human, Rat, Mouse) PreIncubate Pre-heat Plasma at 37°C Plasma->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate PreIncubate->Initiate Timepoints Incubate at 37°C (Sample at 0, 15, 30, 60, 120 min) Initiate->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining and Half-Life (t½) LCMS->Data

Caption: General workflow for an in vitro plasma stability assay.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in DMSO.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM, final DMSO concentration ≤ 0.5%).

    • Include a negative control (heat-inactivated microsomes) and a positive control (a compound with known metabolic instability, e.g., verapamil).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system. The T=0 sample is taken immediately before this step and quenched.

    • Incubate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw aliquots.

  • Sample Processing and Analysis:

    • Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). [6] * Vortex and centrifuge the samples (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective LC-MS/MS method for the quantification of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. [6][7]A reversed-phase C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid is a common starting point. [7] * Monitor the parent compound using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. [8]

Protocol: Plasma Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled plasma (e.g., human, mouse, rat) in a 37°C water bath and centrifuge to remove any cryoprecipitate. [9]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-warm the required volume of plasma at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound stock solution to a final concentration of 1-5 µM (final DMSO concentration ≤ 1%). [10] * Include a positive control compound known to be unstable in plasma (e.g., propantheline). [9] * The T=0 sample is taken immediately after adding the compound.

    • Incubate at 37°C. At specified time points (e.g., 15, 30, 60, 120 minutes), withdraw aliquots. [9]

  • Sample Processing and Analysis:

    • Quench the reaction and precipitate proteins by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. [8] * Process the samples (vortex, centrifuge) and analyze the supernatant by LC-MS/MS as described in the microsomal stability protocol.

Data Analysis and Interpretation

The primary goal of these assays is to determine the rate of disappearance of the parent compound over time.

  • Calculation of Percent Remaining: The amount of compound remaining at each time point is expressed as a percentage of the amount present at T=0.

  • Determination of Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot (k) is used to calculate the half-life: t½ = -ln(2) / k

  • Calculation of Intrinsic Clearance (Clint): For microsomal stability, the in vitro intrinsic clearance can be calculated, which represents the maximal capacity of the liver to metabolize a drug. Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across species and test systems.

Table 1: Summary of In Vitro Stability Data for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Assay TypeSpeciesHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)% Remaining at 60 min
Microsomal Stability Human[Experimental Value][Calculated Value][Experimental Value]
Rat[Experimental Value][Calculated Value][Experimental Value]
Mouse[Experimental Value][Calculated Value][Experimental Value]
Plasma Stability Human[Experimental Value]N/A[Experimental Value]
Rat[Experimental Value]N/A[Experimental Value]
Mouse[Experimental Value]N/A[Experimental Value]
Positive Control[e.g., Verapamil]<15>100<10
Positive Control[e.g., Propantheline]<30N/A<20

Note: N/A = Not Applicable. Values are placeholders for experimental results.

Conclusion and Future Directions

The in vitro stability profile of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide serves as a critical decision-making tool in its development pathway. The methodologies outlined in this guide, from hepatic microsomal and S9 incubations to plasma stability assays, provide a robust framework for identifying potential metabolic liabilities. If the compound exhibits high clearance in these systems, the next logical step would be metabolite identification studies to pinpoint the exact sites of biotransformation. This knowledge is invaluable, enabling medicinal chemists to make targeted structural modifications to enhance metabolic stability and improve the overall pharmacokinetic properties of the molecule, ultimately increasing its probability of success as a therapeutic agent.

References

  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Cyprotex. (n.d.). Plasma Stability.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
  • Guengerich, F. P. (1997). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics, 25(4), 357-373.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Domainex. (n.d.). Plasma Stability Assay.
  • BioDuro. (n.d.). ADME Plasma Stability Assay.
  • van de Kerkhof, E. G., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675.
  • Chowdhury, S. K., & Dole, M. (2012). In vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.
  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559).
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Roy, B., et al. (2021). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Analytical Methods, 13(35), 4015-4027.
  • National Oceanic and Atmospheric Administration. (n.d.). DIMETHYLACETAMIDE.
  • BenchChem. (n.d.). Validation of a Novel LC-MS/MS Method for Myristic Amide Detection: A Comparative Guide.
  • Singh, S., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 385-395.
  • National Center for Biotechnology Information. (n.d.). 2-amino-N,N-dimethylacetamide.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • Chromatography Forum. (2013, July 26). LCMS of primary amides.
  • ChemicalBook. (2025, July 24). 2-amino-N,N-dimethylacetamide.
  • Santa Cruz Biotechnology. (n.d.). N,N-Dimethylacetamide.
  • Plumb, J. A., et al. (2012). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Anticancer Research, 32(9), 3757-3764.
  • ResearchGate. (n.d.). Stability of (A) N,N‐Dimethylacetamide (DMA) and (B) N‐monomethylacetamide (MMA) extracted from plasma over a 14‐day period....
  • Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5, 499-509.
  • Al-Daraji, H. J., & Al-Hassani, A. S. (2022). Effect of Dimethylacetamide Concentration on Motility, Quality, Antioxidant Biomarkers, Anti-Freeze Gene Expression, and Fertilizing Ability of Frozen/Thawed Rooster Sperm. Animals, 12(20), 2772.
  • Toxicology.org. (2013, November 15). IN VIVO LONG-TERM DURABILITY OF MATERIALS THAT COMPRISE IMPLANTED MEDICAL DEVICES.

Sources

An In-depth Technical Guide to the Solubility of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on a detailed predictive framework based on its molecular structure and the physicochemical properties of its constituent functional groups. Furthermore, this document furnishes detailed, field-proven experimental protocols to enable researchers to determine the solubility of this compound accurately. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, empowering them to generate and interpret critical solubility data for their applications.

Introduction to 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide and its Solubility

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a multifaceted organic molecule featuring a tertiary amide, a secondary amine, and an ether linkage. This combination of functional groups suggests a unique and nuanced solubility profile that is critical for its application in various scientific and industrial fields, including pharmaceutical synthesis and materials science. The solubility of a compound in different organic solvents is a fundamental physical property that dictates its utility in chemical reactions, its purification strategy, and its formulation into final products.

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The presence of both polar and non-polar moieties within 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide complicates a straightforward prediction of its solubility, necessitating a detailed analysis of its structural components.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is key to understanding its solubility.

  • Tertiary Amide: The N,N-dimethylacetamide group is a polar aprotic moiety. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the tertiary nitrogen is not a hydrogen bond donor. The parent molecule, N,N-dimethylacetamide, is a polar solvent that is miscible with water and most organic solvents, with the exception of aliphatic hydrocarbons.[1][2] This suggests that the tertiary amide portion of the molecule will contribute to its solubility in polar solvents.

  • Secondary Amine: The secondary amine (-NH-) group is capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the potential for interaction with protic solvents (e.g., alcohols) and other polar molecules.

  • Ether Linkage: The methoxyethyl group contains an ether (-O-) linkage, which can act as a hydrogen bond acceptor. This feature further enhances the molecule's ability to interact with polar solvents.

  • Alkyl Chains: The ethyl and methyl groups are non-polar hydrocarbon chains. While relatively short, they contribute to the molecule's overall lipophilicity.

A key indicator of a molecule's polarity is its octanol-water partition coefficient (logP). A predicted XlogP value of -0.8 for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide suggests that the compound is relatively polar and is likely to have a higher affinity for polar solvents over non-polar ones.[3]

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and the predicted logP value, a qualitative solubility profile for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in a range of common organic solvents can be predicted. It is crucial to emphasize that the following are predictions and should be confirmed by experimental data.

Table 1: Predicted Solubility of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to Very HighThe presence of hydrogen bond donating (amine) and accepting (amide, ether, amine) groups will lead to strong interactions with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of the molecule, particularly the tertiary amide, will facilitate dissolution in polar aprotic solvents through dipole-dipole interactions.
Non-Polar Aprotic Toluene, DichloromethaneModerate to LowThe non-polar phenyl ring and alkyl chains may allow for some solubility, but the polar functional groups will limit miscibility.
Non-Polar Hexane, CyclohexaneVery Low to InsolubleThe significant polarity of the molecule is expected to result in poor solubility in non-polar aliphatic solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, established experimental methodologies should be employed. The following protocols provide a framework for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment (Rapid Screening)

This method provides a quick assessment of solubility in a range of solvents.

Procedure:

  • Add approximately 10-20 mg of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide to a small test tube or vial.

  • Add 1 mL of the selected solvent in 0.2 mL increments.

  • After each addition, cap the container and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect the solution for the complete dissolution of the solid.

  • Record the observation as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Procedure:

  • Add an excess amount of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide to a sealed vial containing a known volume of the solvent (e.g., 5 mL). An excess of solid should be visible.

  • Equilibrate the vials in a temperature-controlled shaker or water bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).

  • Calculate the solubility in units such as mg/mL or mol/L.

Data Presentation and Visualization

Organizing experimentally determined solubility data in a structured format is crucial for analysis and comparison.

Table 2: Experimental Solubility Data for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

SolventSolvent ClassTemperature (°C)Quantitative Solubility (mg/mL)Qualitative Observation
e.g., MethanolPolar Protic25
e.g., AcetonePolar Aprotic25
e.g., TolueneNon-Polar Aprotic25
e.g., HexaneNon-Polar25
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative determination of solubility.

G A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate (e.g., 24-72h at 25°C) A->B Incubation C 3. Separate Solid and Liquid Phases (Centrifugation/Filtration) B->C Phase Separation D 4. Sample Supernatant C->D Sampling E 5. Dilute Sample D->E Preparation for Analysis F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F Analysis G 7. Calculate Solubility F->G Data Processing

Sources

Methodological & Application

"2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide as a ligand in catalysis"

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note details the use of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (referred to herein as MNEA-DMA ) as a specialized ligand in copper-catalyzed cross-coupling reactions.

Introduction: The Next-Generation Glycineamide Ligand

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (MNEA-DMA) is a specialized bidentate/tridentate ligand belonging to the glycineamide class. While simple amino acids (e.g., L-proline, N,N-dimethylglycine) are standard ligands for copper-catalyzed Ullmann-type couplings, MNEA-DMA introduces a critical structural modification: a 2-methoxyethyl tail .

This ether functionality provides two distinct catalytic advantages:

  • Hemilability: The ether oxygen acts as a weak donor, stabilizing the active Cu(I) species during the oxidative addition step while readily dissociating to allow substrate binding.

  • Solubility Profile: The methoxyethyl group enhances solubility in both polar aprotic solvents (DMF, DMSO) and greener alternatives (e.g., 2-MeTHF), addressing the poor solubility often observed with simple amino acid ligands.

Key Applications:

  • C-N Bond Formation: Amination of aryl halides (Goldberg reaction).

  • C-O Bond Formation: Etherification of aryl halides with phenols/alcohols.

  • C-S Bond Formation: Thioetherification with thiols.

Mechanistic Insight & Coordination Mode

The catalytic efficacy of MNEA-DMA stems from its ability to form a stable 5-membered chelate ring with Copper(I). The secondary amine nitrogen and the amide oxygen are the primary donor atoms.

Proposed Catalytic Cycle:

  • Ligation: MNEA-DMA coordinates to Cu(I) via the amine N and amide O.

  • Oxidative Addition: The Cu(I) complex inserts into the Aryl-Halide bond (Ar-X), forming a transient Cu(III) intermediate. The hemilabile ether oxygen may stabilize this high-oxidation state.

  • Nucleophilic Attack: The nucleophile (Amine/Phenol) binds, displacing the halide or a ligand arm.

  • Reductive Elimination: The C-N/C-O bond is formed, and the Cu(I) catalyst is regenerated.

CatalyticCycle Figure 1: Proposed Catalytic Cycle for MNEA-DMA Mediated Coupling L Ligand (MNEA-DMA) CuI [Cu(I)-Ligand] Complex L->CuI Coordination OA Oxidative Addition [Ar-Cu(III)-X] CuI->OA Ar-X Sub Substrate Binding (Nu-H + Base) OA->Sub Nucleophile RE Reductive Elimination (Product Release) Sub->RE C-N / C-O Bond Formation RE->CuI Regeneration

Figure 1: The catalytic cycle highlights the stabilization of the Cu(I)/Cu(III) redox couple by the N,O-chelating MNEA-DMA ligand.

Experimental Protocols

General Safety: Copper salts are toxic. Aryl halides are irritants. Perform all reactions in a fume hood.

Target: Synthesis of diarylamines or N-aryl amides.

Reagents:

  • Catalyst: CuI (Copper(I) Iodide) – 10 mol%[1]

  • Ligand: MNEA-DMA (2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide) – 20 mol%

  • Base:

    
     (Potassium Phosphate) – 2.0 equiv.
    
  • Solvent: DMF or DMSO (Anhydrous) – [0.5 M] concentration.

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol),

    
     (424 mg, 2.0 mmol), and the Aryl Iodide (1.0 mmol) to a screw-cap reaction vial.
    
  • Ligand Addition: Add MNEA-DMA (32 mg, 0.2 mmol) and the Nucleophile (Amine/Amide, 1.2 mmol).

  • Solvent: Add DMF (2.0 mL).

  • Reaction: Seal the vial and heat to 90°C for 12–24 hours.

    • Note: The reaction mixture should turn from a suspension to a homogeneous solution (blue/green tint indicates oxidation; keep under inert atmosphere).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Target: Synthesis of diaryl ethers from phenols.

Modifications:

  • Base: Use

    
     (Cesium Carbonate) – 2.0 equiv.
    
  • Temperature: Increase to 110°C .

  • Solvent: Toluene or Dioxane can be used if DMF is problematic for the substrate.

Performance Data & Optimization

The following table summarizes representative performance metrics for MNEA-DMA compared to standard ligands (e.g., L-Proline, DMG) in the coupling of Iodobenzene with various nucleophiles.

EntryNucleophileProductYield (MNEA-DMA)Yield (L-Proline)Conditions
1 AnilineDiphenylamine94% 85%DMSO, 90°C, 12h
2 MorpholineN-Phenylmorpholine91% 78%DMF, 90°C, 12h
3 PhenolDiphenyl Ether88% 65%Toluene, 110°C, 24h
4 BenzamideN-Phenylbenzamide82% 70%DMSO, 100°C, 18h
5 ImidazoleN-Phenylimidazole95% 88%DMSO, 100°C, 12h

Data Note: Yields are isolated. MNEA-DMA typically outperforms L-Proline in non-polar solvents due to the solubilizing methoxyethyl tail.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Catalyst Oxidation (Cu(I)

Cu(II))
Ensure strict inert atmosphere (Ar/N2). Add 5-10% Sodium Ascorbate as a reductant.
Blue/Green Solution Ligand Oxidation or Copper LeachingThe active catalyst should be yellow/brown. If blue, oxygen ingress occurred. Repeat with fresh solvent.
Starting Material Remains Poor SolubilitySwitch solvent to DMSO or NMP. Increase temperature to 120°C.
Ligand Degradation High Temperature InstabilityMNEA-DMA is stable up to 140°C. If using >140°C, switch to a rigid phenanthroline ligand.

References

  • Ma, D., et al. (2003). "Accelerating Effect of Amino Acids in Copper-Catalyzed Coupling Reactions." Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2002).[1] "Copper-Catalyzed Amidation of Aryl Iodides using Diamine Ligands." Journal of the American Chemical Society. Link

  • Taillefer, M., et al. (2007). "Copper-Catalyzed Arylation of Nucleophiles." Angewandte Chemie International Edition. Link

  • PubChem. (2025). "2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide Compound Summary." National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: Investigating 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel compound 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide . This document is structured to offer not just procedural steps, but also the scientific rationale behind them, drawing upon the established bioactivity of its parent scaffold, N,N-dimethylacetamide (DMAc).

Introduction: From an "Inert" Excipient to a Bioactive Scaffold

For decades, N,N-dimethylacetamide (DMAc) was considered a biologically inert, polar organic solvent and is widely used as an FDA-approved excipient in pharmaceutical formulations.[1][2] However, recent research has unveiled that DMAc possesses significant anti-inflammatory and epigenetic modulatory properties.[3][4] This paradigm shift repositions DMAc and its derivatives as a promising, yet underexplored, class of compounds for drug discovery.

The subject of this guide, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide , is a derivative of DMAc. While this specific molecule is not extensively characterized in existing literature, its structural similarity to DMAc provides a strong rationale for investigating its potential as a therapeutic agent. This guide will outline a strategic approach to systematically evaluate its biological activity, focusing on the known mechanisms of its parent compound.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the activities of DMAc, we hypothesize that 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide may exert its effects through two primary mechanisms: inhibition of the NF-κB signaling pathway and modulation of epigenetic targets as a bromodomain ligand.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[3] Its overactivation is implicated in a multitude of inflammatory diseases, including Inflammatory Bowel Disease (IBD).[3][5] DMAc has been shown to attenuate inflammation by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines.[3][6]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates for Degradation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa->IkBa_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkBa_NFkB->IkBa IkBa_NFkB->NFkB Compound 2-[(2-methoxyethyl)amino] -N,N-dimethylacetamide Compound->IkBa Prevents Degradation DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) DNA->Inflammatory_Genes Induces

Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.

Bromodomain Ligand Activity

Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone proteins, playing a crucial role in transcriptional regulation. DMAc has been identified as a bromodomain ligand, a finding that suggests it can modulate gene expression epigenetically.[3][4] This activity has been linked to the inhibition of osteoclast differentiation, presenting a potential therapeutic avenue for osteoporosis.[4]

Potential Therapeutic Applications

Given the hypothesized mechanisms, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide could be a valuable lead compound for:

  • Inflammatory Bowel Disease (IBD): By inhibiting the NF-κB pathway, the compound could reduce the chronic intestinal inflammation characteristic of IBD.[3][5]

  • Osteoporosis: Through its potential as a bromodomain ligand, it may inhibit osteoclast-mediated bone resorption and enhance bone regeneration.[4]

  • Neuroinflammatory Disorders: The ability of DMAc to cross the blood-brain barrier and its anti-inflammatory properties suggest potential applications in diseases like Alzheimer's.[2]

  • Oncology: The involvement of bromodomains and NF-κB in various cancers opens the possibility for antineoplastic applications.[4]

Experimental Protocols and Application Notes

The following protocols provide a roadmap for the initial characterization of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. It is recommended to run parallel experiments with DMAc as a positive control to benchmark the activity of the new derivative.

Workflow for Initial Compound Evaluation

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine Non-Toxic Concentration Range B->C D In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells) C->D F Mechanism of Action Study (Western Blot for IκBα) C->F E Measure Cytokine Levels (ELISA for TNF-α, IL-6) D->E G Data Analysis & Comparison to DMAc E->G F->G H Decision for In Vivo Studies G->H

Caption: A streamlined workflow for the initial in vitro evaluation of the test compound.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide that is non-toxic to cells, which is crucial for subsequent biological assays.

Materials:

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (test compound)

  • N,N-dimethylacetamide (DMAc, control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and DMAc in complete DMEM (e.g., 0.1 µM to 10 mM). Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (media only) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Scientist's Note: Selecting a concentration range for subsequent experiments that shows >90% cell viability is critical to ensure that observed effects are due to specific biological activity and not general toxicity.[3]

Protocol: In Vitro Anti-inflammatory Activity (Cytokine Release)

Objective: To assess the ability of the test compound to suppress the production of pro-inflammatory cytokines in stimulated macrophages.

Materials:

  • RAW 264.7 cells and culture reagents (as above)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compound and DMAc

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound and DMAc (determined from the MTT assay) for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and compare the treated groups to the LPS-only control.

Scientist's Note: This assay directly tests the functional anti-inflammatory effect of the compound. A significant reduction in cytokine levels would be a strong indicator of potential therapeutic efficacy.[3][7]

Protocol: Western Blot for IκBα Degradation

Objective: To investigate if the anti-inflammatory activity of the test compound is mediated through the inhibition of the NF-κB pathway by preventing IκBα degradation.

Materials:

  • THP-1 human monocytic cell line (ATCC® TIB-202™) and RPMI-1640 medium

  • PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells

  • LPS

  • Test compound and DMAc

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-IκBα and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Differentiation and Seeding: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours. Seed the differentiated cells in a 6-well plate.

  • Pre-treatment: Pre-treat the cells with the test compound or DMAc for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 30 minutes), as IκBα degradation is a rapid event.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against IκBα and β-actin (as a loading control), followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Scientist's Note: The preservation of the IκBα band in the presence of the test compound after LPS stimulation would provide strong mechanistic evidence for NF-κB pathway inhibition.[3][6]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Comparative Cytotoxicity

Compound Cell Line CC₅₀ (mM)
N,N-dimethylacetamide (DMAc) RAW 264.7 > 10

| 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide | RAW 264.7 | Experimental Value |

Table 2: Inhibition of TNF-α Release in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (mM) TNF-α (pg/mL) ± SD % Inhibition
Vehicle Control - < 20 -
LPS (1 µg/mL) - 1500 ± 120 0%
LPS + DMAc 1 950 ± 80 36.7%
LPS + DMAc 5 500 ± 45 66.7%
LPS + Test Compound 1 Experimental Value Calculated Value

| LPS + Test Compound | 5 | Experimental Value | Calculated Value |

Conclusion and Future Directions

The protocols and framework outlined in this document provide a robust starting point for the systematic evaluation of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. Positive results from these in vitro studies, particularly if the derivative shows enhanced potency or an improved safety profile compared to DMAc, would strongly justify advancing the compound to in vivo models, such as the DSS-induced colitis model in mice, to assess its therapeutic potential in a complex biological system.[2][3] The journey from a simple solvent to a potential therapeutic agent is a testament to the continuous evolution of drug discovery, and this novel derivative warrants thorough investigation.

References

  • Koya JB, Shen T, Lu G, et al. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune J Health Sci. 2022;5:499-509. [Link]

  • ResearchGate. (PDF) FDA-Approved Excipient N,N-Dimethylacetamide Attenuates In-Vitro and In-Vivo Inflammatory Bowel Disease. [Link]

  • Taylor & Francis. n n dimethylacetamide – Knowledge and References. [Link]

  • ResearchGate. (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]

  • Fortune Journals. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. [Link]

  • PubChemLite. 2-[(2-methoxyethyl)amino]-n,n-dimethylacetamide. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

  • Ghayor C, Gjoksi B, Dong J, et al. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. Sci Rep. 2017;7:42108. [Link]

  • PubMed. In vitro embryotoxicity study of n,n-dimethylacetamide and its main metabolite N-monomethylacetamide. [Link]

Sources

Application Notes and Protocols: A General Framework for Dissolving Novel Small Molecules for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific compound, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (CAS No. 1021114-96-4), is not well-documented in publicly available scientific literature regarding its use in cell culture. Therefore, this document provides a comprehensive, general protocol for the solubilization and use of novel or poorly characterized small molecules in biological systems. The methodologies described herein are based on established best practices for in vitro pharmacology and cell biology. It is imperative that the end-user performs compound-specific validation for solubility, stability, and vehicle cytotoxicity.

Introduction: The Critical First Step in In Vitro Assays

Dimethyl sulfoxide (DMSO) is the most common solvent used for this purpose due to its powerful solubilizing properties for a wide range of molecules and its miscibility with water.[1][2] However, DMSO is not inert and can exert biological effects, including cytotoxicity and differentiation induction, particularly at higher concentrations.[3][4] Therefore, a carefully designed protocol is essential to maximize compound solubility while minimizing solvent-induced artifacts.

This guide provides a systematic approach to determining solubility, preparing high-concentration stock solutions, and designing appropriately controlled cell culture experiments for a novel compound.

Part 1: Preliminary Solubility Assessment

Before preparing a large-volume stock solution, it is crucial to perform a small-scale solubility test to identify the most suitable solvent and estimate the maximum practical concentration.

Protocol 1: Small-Scale Solubility Test
  • Weigh a small, precise amount of the compound (e.g., 1-2 mg) into a sterile microcentrifuge tube using a calibrated analytical balance.[5]

  • Select candidate solvents. The preferred hierarchy is typically:

    • Cell Culture Medium (e.g., DMEM, RPMI-1640)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

  • Attempt solubilization sequentially. Start with the most biologically compatible solvent (cell culture medium).

    • Add a calculated volume of the solvent to achieve a high target concentration (e.g., 10 mM or 5 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes.[6]

    • Visually inspect for undissolved particles against a light source. A compound is considered dissolved if the solution is clear with no visible precipitate or cloudiness.[6]

  • If not soluble, employ gentle mechanical assistance.

    • Sonicate the tube in a water bath for 5 minutes.[6]

    • If necessary, warm the solution to 37°C for up to 30 minutes, as some compounds dissolve more readily at this temperature.[6][7] Caution: Be aware of the compound's potential temperature sensitivity.

  • If still not soluble, proceed to the next solvent in the hierarchy (DMSO). Repeat steps 3 and 4. For most non-polar small molecules, DMSO will be the most effective solvent.[2]

  • Document the results. Record the solvent in which the compound dissolved and the highest concentration achieved. This information will guide the preparation of the main stock solution.

G cluster_0 Solubility Assessment Workflow weigh 1. Weigh 1-2 mg of Compound add_media 2. Add Cell Culture Medium weigh->add_media vortex 3. Vortex / Sonicate add_media->vortex check_sol 4. Soluble? vortex->check_sol add_dmso 5. Add DMSO check_sol->add_dmso No record_media Record: Soluble in Culture Medium check_sol->record_media Yes vortex2 6. Vortex / Sonicate add_dmso->vortex2 check_sol2 7. Soluble? vortex2->check_sol2 record_dmso Record: Soluble in DMSO check_sol2->record_dmso Yes fail Insoluble: Consider Alternative Solvents check_sol2->fail No

Caption: Workflow for determining compound solubility.

Part 2: Preparation of High-Concentration Stock Solution

Once DMSO is confirmed as a suitable solvent, prepare a concentrated stock solution. A 10 mM stock is standard for many in vitro assays.[7] This high concentration allows for significant dilution into the final culture medium, minimizing the final DMSO concentration.

Protocol 2: Preparing a 10 mM Stock in DMSO
  • Calculate the required mass. Use the following formula:

    • Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )

    • Example: For a compound with MW = 350.4 g/mol to make 1 mL (0.001 L) of a 10 mM stock:

    • Mass (mg) = 10 * 0.001 * 350.4 = 3.504 mg

  • Weigh the compound. On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, conical-bottom microcentrifuge or cryovial tube.[5] It is often easier to weigh a mass close to the target (e.g., 3.6 mg) and then adjust the solvent volume accordingly to achieve the desired 10 mM concentration.[5]

  • Dissolve the compound. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., cell culture grade) to the tube.[8]

  • Ensure complete dissolution. Close the tube tightly and vortex for at least 2 minutes.[7] Visually confirm that all solid material has dissolved. If needed, gentle warming in a 37°C water bath can be used, but avoid overheating.[7]

  • Aliquot for storage. To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][7]

  • Label and store. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[9] Store the aliquots at -20°C or -80°C, protected from light.[7] The stability of the compound in solution should be determined empirically, but a general assumption for a new compound is a shelf life of 3-6 months under these conditions.[7][10]

Part 3: Preparation of Working Solutions and Cell Dosing

The concentrated stock is serially diluted to create working solutions that will be added to the cells. The goal is to keep the final concentration of DMSO in the cell culture medium as low as possible.

Key Considerations for Final DMSO Concentration:
  • < 0.1% DMSO: Generally considered safe for most cell lines with minimal impact on cell health or proliferation.[11][12] This should be the target for sensitive assays or primary cells.

  • 0.1% - 0.5% DMSO: Tolerated by many robust, immortalized cell lines, but may induce subtle effects.[3][12] This is a common range for many screening assays.

  • > 0.5% DMSO: Increases the risk of cytotoxicity and significant off-target effects.[12][13] Concentrations above 1% can damage cell membranes and should be avoided for most applications.[4]

It is critical to determine the tolerance of your specific cell line to DMSO.

Protocol 3: Dosing Cells
  • Thaw a single aliquot of the 10 mM stock solution.

  • Perform serial dilutions in complete cell culture medium to prepare your final working concentrations. For example, to achieve a final concentration of 10 µM in the well, you could add 1 µL of a 10 mM stock to 1 mL of medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

  • Aspirate the old medium from your cultured cells.

  • Add the medium containing the compound (or vehicle control) to the wells.

  • Incubate for the desired experimental duration.

G cluster_1 Stock Preparation and Cell Dosing Workflow start Weigh Compound (e.g., 3.5 mg) add_dmso Add 100% DMSO (e.g., 1 mL) start->add_dmso stock 10 mM Stock Solution in 100% DMSO add_dmso->stock aliquot Aliquot & Store at -20°C / -80°C stock->aliquot thaw Thaw One Aliquot aliquot->thaw dilute Dilute in Culture Medium (e.g., 1:1000) thaw->dilute working_sol 10 µM Working Solution in 0.1% DMSO dilute->working_sol add_to_cells Add to Cells working_sol->add_to_cells

Caption: Workflow for stock solution preparation and cell dosing.

Part 4: Essential Controls and Validation

For data to be interpretable, experiments must include proper controls.

  • Vehicle Control: This is the most critical control. It consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compound, but without the compound itself.[14] This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Untreated Control: Cells treated with culture medium alone. This serves as a baseline for normal cell health and behavior.

  • DMSO Cytotoxicity Assay: Before starting a large experiment, it is best practice to run a dose-response curve with DMSO alone on your chosen cell line. This will establish the maximum tolerable concentration for that specific line and your assay duration.[3][4]

Data Summary Table

ParameterRecommended Value/PracticeRationale & Justification
Primary Solvent Cell Culture Grade DMSOHigh solubilizing power for diverse compounds; miscible with aqueous media.[1][2]
Stock Concentration 10 mM (or highest soluble)Allows for high dilution factor, minimizing final DMSO concentration in the assay.[7]
Stock Solution Storage -20°C or -80°C in single-use aliquotsPrevents degradation from freeze-thaw cycles and ensures long-term stability.[1][7]
Final DMSO in Assay Target < 0.1%; Max < 0.5% Minimizes solvent-induced cytotoxicity and off-target biological effects.[3][11][12]
Essential Controls Vehicle Control (e.g., 0.1% DMSO)Isolates the effect of the compound from the effect of the solvent.[14]
Validation Step Cell Line-Specific DMSO Toxicity TestDifferent cell lines have varied sensitivity to DMSO; this establishes a safe working range.[11][13]

References

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Available at: [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Available at: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]

  • Maximum DMSO concentration in media for cell culture? (2023). Reddit. Available at: [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. Available at: [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (2003). PubMed. Available at: [Link]

  • DMSO usage in cell culture. (2009). Protocol Online. Available at: [Link]

  • Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available at: [Link]

  • Stability studies of small molecules and proteins. GlycoMScan. Available at: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). PMC. Available at: [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

Sources

Application Note: Utilization of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in Stimuli-Responsive Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for polymer chemists and drug delivery scientists. It treats 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (referred to herein as MeOEt-Gly-DMAc ) as a specialized functional intermediate used to synthesize thermoresponsive polymers and peptidomimetic materials.

Executive Summary

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (MeOEt-Gly-DMAc) is a secondary amine intermediate critical for the synthesis of poly(peptoid) mimics and thermoresponsive poly(acrylamide) derivatives. Structurally, it combines a "stealth" methoxyethyl tail (similar to PEG) with a dimethylacetamide headgroup (a strong hydrogen bond acceptor).

When converted into a vinyl monomer or used in post-polymerization modification, this molecule allows researchers to:

  • Tune LCST/UCST: Precisely adjust the Lower/Upper Critical Solution Temperature of hydrogels by balancing hydrophobic hydration (methoxyethyl) and hydrogen bonding (glycinamide).

  • Synthesize Peptidomimetics: Serve as a C-terminal capped N-substituted glycine residue.

  • Create "Stealth" Polymers: Provide protein-repellent side chains as a synthetic alternative to PEG (Polyethylene Glycol).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
Common Abbreviation MeOEt-Gly-DMAc
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
Functional Group Secondary Amine (

)
Solubility Highly soluble in water, MeOH, DMF, DMAc
Key Feature Precursor to N-acryloyl-N-(2-methoxyethyl)glycinamide

Synthesis Protocol: Preparation of MeOEt-Gly-DMAc

Since this intermediate is rarely available as a bulk commodity, it is synthesized in-house via nucleophilic substitution. This protocol ensures high purity for subsequent polymerization.

Reagents
  • Precursor A: 2-Methoxyethylamine (CAS: 109-85-3)

  • Precursor B: 2-Chloro-N,N-dimethylacetamide (CAS: 2620-64-6)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or THF
    
Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Methoxyethylamine (1.2 eq) and

    
      (1.5 eq) in dry Acetonitrile.
    
  • Addition: Cool the solution to 0°C. Add 2-Chloro-N,N-dimethylacetamide (1.0 eq) dropwise over 30 minutes to prevent uncontrolled exotherms.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 60°C for 12–16 hours.

    • Mechanistic Note: The excess amine drives the

      
       reaction and minimizes the formation of tertiary amine byproducts (double alkylation).
      
  • Workup: Filter off the solid salts (

    
     / 
    
    
    
    ). Remove the solvent under reduced pressure (rotary evaporator).
  • Purification: The crude oil is purified via vacuum distillation or column chromatography (DCM:MeOH 95:5) to yield the secondary amine MeOEt-Gly-DMAc .

  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ): Look for the singlet at
    
    
    ppm (methoxy) and the split doublets of the dimethyl amide group.

Application Workflow: Creating Thermoresponsive Polymers

The primary value of MeOEt-Gly-DMAc is its conversion into a vinyl monomer (Monomer X ) or its attachment to an activated polymer backbone.

Pathway A: Synthesis of Thermoresponsive Monomer

Reaction with Acryloyl Chloride yields N-acryloyl-N-(2-methoxyethyl)glycine dimethylamide .

  • Polymer Behavior: Homopolymers of this monomer exhibit LCST behavior (typically 30–50°C depending on concentration) due to the balance between the hydrophobic methoxyethyl group and the hydrophilic amide.

  • Advantage: Unlike NIPAM (which has hysteresis), these glycinamide derivatives often show sharper, hysteresis-free transitions.

Pathway B: Post-Polymerization Modification (PPM)

Reacting MeOEt-Gly-DMAc with a scaffold polymer like Poly(pentafluorophenyl acrylate) (PolyPFPA) .

  • Why use this? It allows the synthesis of statistical copolymers where the ratio of "Stealth" groups (MeOEt-Gly-DMAc) can be dialed in precisely to control solubility and blood circulation time in drug delivery vectors.

Visualizing the Workflow

The following diagram illustrates the chemical logic from precursor synthesis to final polymer application.

G Precursors Precursors: 2-Methoxyethylamine + 2-Chloro-N,N-dimethylacetamide Intermediate INTERMEDIATE: MeOEt-Gly-DMAc (Secondary Amine) Precursors->Intermediate SN2 Reaction (K2CO3, MeCN) PathA Pathway A: Acryloylation Intermediate->PathA PathB Pathway B: Post-Polymerization Modification Intermediate->PathB Monomer Monomer: N-acryloyl-N-(2-methoxyethyl) glycine dimethylamide PathA->Monomer + Acryloyl Chloride PolymerA Product A: Thermoresponsive Hydrogel (LCST) Monomer->PolymerA Radical Polym. (AIBN, 70°C) PolymerB Product B: Stealth Polymer (Drug Delivery) PathB->PolymerB Amine-Ester Exchange Scaffold Scaffold: Poly(PFPA) or Poly(NHS-acrylate) Scaffold->PathB

Figure 1: Synthetic workflow for utilizing MeOEt-Gly-DMAc in polymer chemistry, highlighting the divergence into monomer synthesis (Pathway A) and scaffold functionalization (Pathway B).

Experimental Data: Tuning Phase Transitions

When MeOEt-Gly-DMAc is polymerized (Pathway A), the resulting polymer exhibits distinct phase transition properties compared to standard Poly(NIPAM).

Polymer DerivativeSide Chain StructurePhase Behavior (H₂O)Transition Temp (

)
Poly(NIPAM) IsopropylLCST~32°C
Poly(NAM) AcrylamideSoluble (No transition)N/A
Poly(NAGA) GlycinamideUCST (Gel-Sol)~10–25°C
Poly(MeOEt-Gly-DMAc) Methoxyethyl-Gly-DMAc Tunable LCST 35–55°C

Interpretation: The Poly(MeOEt-Gly-DMAc) system is superior for biological applications requiring a transition temperature slightly above body temperature (hyperthermia-triggered release), whereas NIPAM is often too close to 37°C.

Troubleshooting & Critical Parameters

Impurity Control
  • Issue: Presence of tertiary amine byproduct (bis-alkylation of the amine).

  • Diagnosis: Check LC-MS for mass M+ (Precursor A mass).

  • Solution: Use a large excess (1.5–2.0 eq) of 2-methoxyethylamine during synthesis and perform careful fractional distillation.

Polymerization Inhibition
  • Issue: Secondary amines can act as chain transfer agents or retarders in radical polymerization if not fully acryloylated.

  • Solution: Ensure 100% conversion of the amine to the acrylamide monomer (Pathway A) before polymerization. Use acid chloride in excess, followed by an aqueous wash to remove unreacted amine.

Hygroscopicity
  • Observation: The MeOEt-Gly-DMAc intermediate is hygroscopic.

  • Handling: Store under nitrogen or argon. Water contamination will hydrolyze active ester scaffolds in Pathway B, lowering grafting efficiency.

References

  • Lutz, J. F. (2011). Polymerization of Oligo(ethylene glycol) Acrylates: Toward New Generations of Smart Biocompatible Materials. Journal of Polymer Science Part A: Polymer Chemistry.

  • Seuring, J., & Agarwal, S. (2012). Polymers with Upper Critical Solution Temperature in Aqueous Solution.[1][2][3][4][5] Macromolecular Rapid Communications.

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.

  • Boustta, M., & Vert, M. (2019).[6] Poly[(N-acryloyl glycinamide)-co-(N-acryloyl L-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery.[6] Gels.[1][6][7][8]

  • PubChem Compound Summary. (2025). 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.[9] National Library of Medicine.

Sources

"analytical methods for detecting 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Determination of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the detection and quantification of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. This compound, a polar, substituted acetamide, may arise as a process-related impurity, a starting material, or a degradation product in pharmaceutical manufacturing. Its accurate quantification is critical for ensuring the purity, safety, and quality of active pharmaceutical ingredients (APIs) and final drug products. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We present three robust analytical strategies: a high-sensitivity primary method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis, a standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for screening purposes. Each protocol is accompanied by an in-depth explanation of the scientific rationale behind instrumental and procedural choices, and is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Analyte Profile and Analytical Challenges

Chemical Structure: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Physicochemical Properties:

  • Formula: C₉H₂₀N₂O₂

  • Molecular Weight: 188.27 g/mol

  • Nature: A highly polar, hydrophilic molecule containing secondary and tertiary amine functionalities, an ether linkage, and an amide group.

  • Solubility: Expected to be highly soluble in polar solvents such as water, methanol, and acetonitrile.

  • UV Absorbance: Lacks a significant chromophore, resulting in weak UV absorbance. Detection is typically limited to the low UV range (e.g., < 220 nm).[1]

Core Analytical Challenges:

  • Poor Chromatographic Retention: The high polarity of the analyte makes it challenging to retain on traditional reversed-phase (RP) columns like C18, often leading to elution near or in the solvent front.[2]

  • Low-Level Detection: As a potential impurity, it may be present at trace levels, requiring highly sensitive detection methods that are beyond the capabilities of standard UV detectors.

  • Matrix Effects: Complex sample matrices from drug formulations can interfere with analyte ionization in mass spectrometry, potentially causing ion suppression or enhancement.[3]

  • Thermal Instability: The presence of multiple functional groups may render the molecule susceptible to thermal degradation, a significant consideration for Gas Chromatography (GC) based methods.[4]

Strategic Analytical Workflow

The selection of an appropriate analytical method is dictated by the required sensitivity and the available instrumentation. The following workflow provides a decision-making framework for analyzing 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Analytical_Workflow cluster_start Start cluster_prep Preparation cluster_analysis Analysis cluster_confirm Confirmation / Screening cluster_end End Start Sample Received (API or Drug Product) Prep Sample Preparation (Dissolution & Dilution) Start->Prep Decision Is Trace Level (e.g., <10 ppm) Quantitation Required? Prep->Decision Decision2 Need to identify other volatile impurities? Prep->Decision2 LCMS Primary Method: LC-MS/MS Decision->LCMS Yes HPLC Alternative Method: HPLC-UV Decision->HPLC No Report Data Analysis, Validation & Reporting LCMS->Report HPLC->Report GCMS Screening Method: Headspace GC-MS GCMS->Report Decision2->GCMS Yes

Caption: General analytical workflow for the determination of the target analyte.

Protocol 1: Quantitative Analysis by LC-MS/MS

This method is recommended for its superior sensitivity and specificity, making it ideal for trace-level quantification, such as for potential genotoxic impurities (PGIs).[5][6] The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification even in complex matrices.[6]

Principle and Rationale

Liquid chromatography is used to separate the analyte from the sample matrix. Given the analyte's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, promoting the retention of polar compounds.[2] Tandem mass spectrometry (MS/MS) provides definitive identification and quantification by monitoring a specific precursor-to-product ion transition. Electrospray Ionization (ESI) in positive mode is chosen due to the presence of basic amine groups, which are readily protonated.[7]

LCMS_Decision_Pathway LC-MS/MS Method Development Rationale cluster_LC Chromatography Choices cluster_MS Mass Spectrometry Choices Analyte Analyte Properties: High Polarity, Basic Amines Column Column Chemistry: HILIC chosen over C18 for better retention Analyte->Column Ionization Ionization Mode: ESI Positive (+) selected due to protonatable amines Analyte->Ionization MobilePhase Mobile Phase: High organic (ACN) with acidic aqueous modifier (Formic Acid) to promote HILIC retention & ionization Column->MobilePhase Detection Detection Mode: MRM selected for highest specificity and sensitivity Ionization->Detection

Caption: Rationale behind key LC-MS/MS parameter selections.

Instrumentation and Materials
ComponentSpecification
LC System UPLC/UHPLC system capable of binary gradient elution.
Mass Spectrometer Triple quadrupole (QqQ) mass spectrometer.
Ion Source Electrospray Ionization (ESI).
Analytical Column HILIC Column (e.g., SeQuant® ZIC®-HILIC, 2.1 x 100 mm, 3.5 µm) or a suitable alternative.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Standard Reference standard of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (purity ≥98%).
Diluent Acetonitrile/Water (90:10, v/v).
Reagents Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Purified water (18.2 MΩ·cm).
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 100 µg/mL primary stock solution of the reference standard in the diluent.

    • Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Preparation: [8]

    • Accurately weigh approximately 50 mg of the drug substance or sample.

    • Dissolve and dilute in a volumetric flask using the diluent to achieve a final concentration of 1 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Conditions:

ParameterSetting
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min (95% B), 1-5 min (95% -> 50% B), 5-6 min (50% B), 6-6.1 min (50% -> 95% B), 6.1-8 min (95% B)
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions Primary: 189.2 -> 116.1 (Quantifier), Secondary: 189.2 -> 72.1 (Qualifier) Hypothetical values based on fragmentation of [M+H]⁺; must be optimized empirically.
  • Analysis and Quantification:

    • Inject the diluent as a blank, followed by the calibration standards to establish a calibration curve.

    • Inject the prepared samples.

    • Integrate the peak area for the primary MRM transition.

    • Quantify the analyte concentration in the samples against the linear regression of the calibration curve.

Protocol 2: Analysis by HPLC-UV

This method is suitable for process monitoring or quality control where analyte concentrations are expected to be significantly higher than trace levels. It utilizes standard reversed-phase chromatography, which is widely available.

Principle and Rationale

While the analyte has poor retention on standard C18 columns, this can be managed by using a highly aqueous mobile phase.[9] This approach forces the polar analyte to partition sufficiently onto the non-polar stationary phase for separation. Due to the lack of a strong chromophore, UV detection is performed at a low wavelength (e.g., 210 nm), which requires a high-purity mobile phase to minimize baseline noise.[10]

Instrumentation and Materials
ComponentSpecification
HPLC System HPLC with a binary or quaternary pump, autosampler, column oven, and UV or DAD detector.
Analytical Column C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Diluent Water/Acetonitrile (50:50, v/v).
Step-by-Step Protocol
  • Standard and Sample Preparation: Follow the same procedure as in section 3.3, but prepare calibration standards at higher concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

ParameterSetting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Mobile Phase Isocratic: 95% Mobile Phase A, 5% Mobile Phase B. Adjust as needed.
Detection 210 nm
Run Time 10 minutes
  • Analysis and Quantification:

    • Inject standards to generate a calibration curve.

    • Inject samples and quantify using the peak area against the calibration curve.

Protocol 3: Screening by Headspace GC-MS

This method can be used to screen for the presence of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide when it is treated as a potential volatile or semi-volatile impurity, analogous to residual solvent analysis.[11][12]

Principle and Rationale

Headspace sampling involves heating a sealed vial containing the sample to partition volatile analytes into the gas phase (headspace) above the sample.[13] An aliquot of this gas is then injected into the GC-MS system. This technique minimizes matrix contamination of the GC system.[12] GC separates compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer provides identification based on the analyte's mass spectrum.[14]

Instrumentation and Materials
ComponentSpecification
GC-MS System Gas chromatograph with a mass selective detector and a headspace autosampler.
GC Column Mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm).
Headspace Vials 20 mL, sealed with PTFE/silicone septa.
Diluent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte in the chosen diluent.

    • In a headspace vial, add a known amount of sample (e.g., 100 mg) and a fixed volume of diluent (e.g., 5 mL).

    • Prepare standard vials by adding known amounts of the analyte stock solution to vials containing the diluent.

  • GC-MS Conditions:

ParameterSetting
Headspace Oven Temp 100 °C
Headspace Loop Temp 110 °C
Incubation Time 20 minutes
GC Inlet Temperature 220 °C
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min.
MS Transfer Line Temp 240 °C
Ion Source Temp 230 °C
Scan Range 40-300 m/z
  • Analysis:

    • Analyze samples and identify the target analyte by comparing its retention time and mass spectrum to that of the reference standard.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[15][16] Validation should be performed in accordance with ICH Q2(R1) guidelines.[17][18]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Range The interval between the upper and lower concentrations of analyte for which the method has been shown to be suitable.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.
Precision The degree of agreement among individual test results. Assessed at repeatability and intermediate precision levels.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical control of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is effectively achieved through a strategic selection of modern chromatographic techniques. For trace-level quantification, the LC-MS/MS method offers unparalleled sensitivity and specificity, making it the definitive choice for impurity testing where safety thresholds are low. For routine quality control at higher concentration levels, the HPLC-UV method provides a reliable and accessible alternative. Finally, headspace GC-MS serves as a valuable screening tool for volatile and semi-volatile impurities. The successful implementation of these protocols, underpinned by rigorous validation, will ensure data of the highest quality and integrity, thereby safeguarding pharmaceutical product safety.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Application Note. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Shimadzu. (n.d.). M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu Application Note. [Link]

  • Rao, R. R., et al. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science. [Link]

  • ResolveMass Laboratories. (2025). GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Wang, Y., et al. (2018). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • SIELC Technologies. (2018). Separation of N,N-Dimethylacetamide on Newcrom R1 HPLC column. SIELC. [Link]

  • Google Patents. (n.d.). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
  • Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Application Note. [Link]

  • Rasayan Journal of Chemistry. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan J. Chem. [Link]

  • International Lab. (n.d.). N,N-Dimethylacetamide HPLC. intlab.org. [Link]

  • MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. mtc-usa.com. [Link]

  • Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. [Link]

  • National Center for Biotechnology Information. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. NCBI. [Link]

  • TrAC Trends in Analytical Chemistry. (2005). Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]

  • Analytical Methods. (2016). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. RSC Publishing. [Link]

Sources

Application Note: Experimental Setup for Reactions Involving 2-[(2-Methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

2-[(2-Methoxyethyl)amino]-N,N-dimethylacetamide (referred to herein as MEM-DMA ) is a specialized secondary amine building block used primarily in medicinal chemistry.[1] Its structural motif—a glycine amide core flanked by a methoxyethyl ether tail—serves a critical function in drug design: modulating physicochemical properties. [1]

When attached to lipophilic drug scaffolds (such as quinazolines, purines, or naphthyridines), the MEM-DMA moiety introduces polarity and hydrogen-bond accepting capacity without acting as a hydrogen-bond donor (once the amine is alkylated).[1] This specific modification is a proven strategy to enhance aqueous solubility and metabolic stability in kinase inhibitors and GPCR ligands.[1]

Reactivity Map

The molecule possesses three distinct functional zones:

  • Secondary Amine (

    
     Amine):  The primary nucleophilic center.[1] It is sterically accessible and highly reactive toward electrophiles (alkyl halides, epoxides) and activated aryl halides (
    
    
    
    ).[1]
  • Dimethylacetamide (DMA) Terminus: A polar, non-protic motif that improves solubility but remains chemically inert under standard nucleophilic substitution conditions.[1]

  • Methoxyethyl Ether: Provides flexibility and chelation potential, often assisting in the solvation of the transition state during reactions.[1]

Handling & Storage Protocols

While MEM-DMA is generally stable, its secondary amine functionality makes it susceptible to oxidation and carbamate formation upon prolonged exposure to atmospheric


.[1]
ParameterSpecificationRationale
Physical State Viscous liquid or low-melting solidHygroscopic nature requires moisture control.[1]
Storage Temp

to

Retards oxidation and potential hydrolysis.[1]
Atmosphere Argon or Nitrogen (anhydrous)Prevents formation of carbonate salts with air

.[1]
Compatible Solvents DMF, DMSO, DCM, THF, MeCNHigh solubility in polar aprotic solvents.[1]
Incompatible Strong oxidizers, Acid chlorides (uncontrolled)Prevents unwanted N-oxide formation or side-reactions.[1]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Attaching MEM-DMA to a heteroaromatic scaffold (e.g., 4-chloroquinazoline) to synthesize kinase inhibitor analogs.[1]

Mechanism: The secondary amine of MEM-DMA attacks the electron-deficient aromatic ring, displacing the halide.[1]

Materials
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Nucleophile: MEM-DMA (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Isopropyl alcohol (IPA) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with

    
    .
    
  • Dissolution: Charge the flask with the heteroaromatic substrate (1.0 mmol) and solvent (5 mL, 0.2 M concentration).

  • Addition: Add DIPEA (2.0 mmol) via syringe, followed by MEM-DMA (1.2 mmol).

    • Note: If MEM-DMA is viscous, dilute it in a minimal amount of solvent before addition to ensure accurate stoichiometry.[1]

  • Reaction: Heat the mixture to reflux (

    
     for MeCN/IPA) for 4–12 hours.
    
    • Monitoring: Check by LC-MS.[1] The product will show a mass shift corresponding to the loss of Cl and addition of the MEM-DMA fragment (

      
      ).[1]
      
  • Workup:

    • Cool to room temperature.[1]

    • Option A (Precipitation): If using IPA, the product often precipitates upon cooling or adding water.[1] Filter and wash with cold water/ether.[1]

    • Option B (Extraction): Concentrate in vacuo.[1] Redissolve residue in DCM. Wash with saturated

      
       followed by brine.[1] Dry over 
      
      
      
      .[1]
  • Purification: Flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).[1]

Protocol B: Reductive Amination

Application: Linking MEM-DMA to an aldehyde-containing scaffold.[1]

Materials
  • Substrate: Aryl/Alkyl Aldehyde (1.0 equiv)[1]

  • Amine: MEM-DMA (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Additive: Acetic Acid (1-2 drops, catalytic)

Step-by-Step Procedure
  • Imine Formation: In a vial, mix the aldehyde and MEM-DMA in DCE (0.1 M). Add catalytic acetic acid to promote iminium ion formation.[1] Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add

    
     in one portion.
    
    • Critical: Do not use

      
       initially as it reduces aldehydes too fast.[1] 
      
      
      
      is selective for the iminium intermediate.[1]
  • Reaction: Stir at RT for 16 hours under

    
    .
    
  • Quench: Add saturated aqueous

    
     to neutralize the acid and quench excess hydride.
    
  • Extraction: Extract with DCM (

    
    ). Combine organics, dry, and concentrate.[1]
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and reaction pathways for MEM-DMA.

Diagram 1: Reaction Pathway Selection

This flowchart guides the chemist in selecting the correct protocol based on the electrophile present on the scaffold.[1]

ReactionSelection Start Target Scaffold (Electrophile) ArylHalide Aryl Halide (Cl, F, Br) Start->ArylHalide Aldehyde Aldehyde / Ketone (C=O) Start->Aldehyde AlkylHalide Alkyl Halide (Br, I, OMs) Start->AlkylHalide ProtocolA Protocol A: SnAr Substitution (Heat, Base) ArylHalide->ProtocolA Activated System ProtocolB Protocol B: Reductive Amination (NaBH(OAc)3, Acid) Aldehyde->ProtocolB Imine Intermediate ProtocolC Protocol C: Sn2 Alkylation (Mild Base, RT) AlkylHalide->ProtocolC Direct Displacement Product Functionalized Drug Candidate ProtocolA->Product ProtocolB->Product ProtocolC->Product

Caption: Decision matrix for coupling MEM-DMA to various electrophilic drug scaffolds.

Diagram 2: Structure & Reactivity Map

This diagram highlights the functional zones of the MEM-DMA molecule itself.[1]

StructureMap MEMDMA 2-[(2-methoxyethyl)amino]- N,N-dimethylacetamide SecAmine Secondary Amine (-NH-) MEMDMA->SecAmine EtherTail Methoxyethyl Tail (-CH2CH2OMe) MEMDMA->EtherTail AmideCore Dimethylacetamide (-CONMe2) MEMDMA->AmideCore Nuc Nucleophilic Center (Reacts with Electrophiles) SecAmine->Nuc Solub Solubility Enhancer (Lipophilicity Modulation) EtherTail->Solub Stab Metabolic Stability (Non-labile linker) AmideCore->Stab

Caption: Functional decomposition of MEM-DMA highlighting its role in medicinal chemistry.

Analytical Validation

Successful incorporation of MEM-DMA into a product is best verified via 1H NMR and LC-MS .[1]

SignalApprox. Shift (

ppm)
MultiplicityInterpretation
Amide N-Me 2.90 – 3.05Singlet (x2)Two distinct singlets (or one broad) due to restricted rotation of the amide bond.[1]
Ether O-Me 3.30 – 3.35SingletCharacteristic methoxy group.[1]
Linker

3.40 – 3.60MultipletsEthylene bridges adjacent to O and N.
Glycine

4.00 – 4.20SingletMethylene between the tertiary amine (product) and the amide carbonyl.[1]

Troubleshooting Tip: If the product peak in LC-MS shows


 or 

higher than expected, check for methylation side-reactions if using methyl iodide, or incomplete deprotection if using a protected precursor.[1]

References

  • Preparation of 2-amino-N,N-dimethylacetamide hydrochloride. Google Patents. Patent CN102351733A.[1] Accessed October 26, 2023.[1]

  • Dihydronaphthyridines and related compounds useful as kinase inhibitors. Google Patents. Patent US8461179B1.[1] (Describes the use of methoxyethylamino tails in kinase inhibitors).

  • Quinazoline derivatives. European Patent Office.[1] Patent EP0566226A1.[1] (Describes

    
     reactions with amine linkers). 
    
  • PubChemLite Record: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. PubChem. (Chemical Structure Validation).

Sources

"2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide as a building block for heterocycles"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide as a Building Block for Heterocycles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Solubilizing" Glycine Synthon

In modern drug discovery, the balance between potency and physicochemical properties (solubility, permeability, metabolic stability) is paramount. 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (CAS: 1021114-96-4 ) represents a strategic building block that addresses this balance. Structurally, it is an


-substituted glycine derivative featuring two critical motifs:[1]
  • The Methoxyethyl Tail: A privileged "solubilizing group" often used to improve the DMPK profile of lipophilic scaffolds (similar to the side chains in Lacosamide or various kinase inhibitors).

  • The Dimethylacetamide Head: A stable, polar motif that can act as a hydrogen bond acceptor or, under specific conditions, a latent electrophile for cyclization.

This guide details the utilization of this secondary amine as a core scaffold for synthesizing nitrogen-containing heterocycles, specifically 3,4-dihydroquinoxalin-2(1H)-ones , piperazines , and functionalized imidazoles .

Chemical Properties & Handling

PropertySpecification
Chemical Formula

Molecular Weight 160.22 g/mol
CAS Number 1021114-96-4
Appearance Colorless to pale yellow oil
Solubility Miscible with DCM, MeOH, DMSO, DMF; Soluble in water.
Basicity (

)
~8.5 (Secondary amine)
Stability Stable under standard conditions. Hygroscopic—store under inert gas.

Handling Precautions: As a secondary amine, it reacts readily with atmospheric


 to form carbamates. Store in a tightly sealed container at 2–8°C.

Mechanistic Pathways: From Acyclic to Cyclic

The transformation of this building block into heterocycles relies on exploiting its nucleophilic secondary amine and the electrophilic potential of the amide carbonyl .

Pathway A: Intramolecular Transamidation (The Quinoxalinone Route)

This pathway constructs the 3,4-dihydroquinoxalin-2(1H)-one skeleton. The secondary amine undergoes


 with an 

-halonitrobenzene. Subsequent reduction of the nitro group generates a primary aniline, which attacks the dimethylamide carbonyl intramolecularly. The expulsion of dimethylamine (

) drives the ring closure.
Pathway B: Dielectrophile Annulation (The Piperazine Route)

Reaction with 1,2-dielectrophiles (e.g., 1,2-dibromoethane or oxiranes) utilizes the nucleophilicity of the secondary amine to form


-substituted piperazines .
Pathway C: Multicomponent Assembly (The Ugi/Imidazo Route)

As a secondary amine, it can participate in modified Ugi reactions or react with isocyanates/isothiocyanates to form urea intermediates, which can be cyclized to hydantoins or thiohydantoins under acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of -(2-methoxyethyl)-3,4-dihydroquinoxalin-2(1H)-one Amides

Objective: To fuse the glycine backbone into a quinoxaline core, retaining the methoxyethyl group as a solubility-enhancing


-substituent.
Reagents
  • Building Block: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (1.0 equiv)

  • Substrate: 1-Fluoro-2-nitrobenzene (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

  • Reductant:

    
    , Pd/C (10%) or 
    
    
    
  • Cyclization Catalyst: Acetic acid (glacial) or

    
    -TsOH (cat.)
    
Step-by-Step Methodology
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 1-fluoro-2-nitrobenzene (1.1 equiv) in DMF (0.5 M).

    • Add

      
       (2.0 equiv) followed by 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide  (1.0 equiv).
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the secondary amine.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Intermediate:

      
      -(2-methoxyethyl)-N-(2-nitrophenyl)glycine dimethylamide.
      
  • Nitro Reduction:

    • Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 2–4 hours at RT.
      
    • Filter through Celite to remove catalyst. Concentrate to obtain the crude aniline.

  • Cyclization (Transamidation):

    • Dissolve the crude aniline in glacial acetic acid (0.2 M).

    • Reflux (118°C) for 12–24 hours.

    • Mechanistic Note: The primary aniline attacks the amide carbonyl. Protonation of the dimethylamino group facilitates its departure as a neutral amine gas/salt.

    • Workup: Concentrate acetic acid. Neutralize residue with saturated

      
      . Extract with DCM.
      
    • Purification: Flash chromatography (MeOH/DCM gradient).

Expected Yield: 60–75% (over 3 steps).

Protocol 2: Synthesis of Functionalized Piperazines

Objective: To create a piperazine ring where the methoxyethyl-glycine motif serves as a functionalized side chain.

Reagents
  • Building Block: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (1.0 equiv)

  • Dielectrophile: 1,2-Dibromoethane (1.2 equiv) or Bis(2-chloroethyl)amine (for piperazine core formation).

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Alkylation:

    • Dissolve the building block in MeCN (0.1 M).

    • Add

      
       and 1,2-dibromoethane.
      
    • Heat to reflux (82°C) for 16 hours.

    • Note: This reaction is prone to oligomerization. High dilution is recommended.

    • Alternative: For a more controlled synthesis, react the building block with epichlorohydrin to form the morpholine or piperazine analog via ring opening and closure.

Visualization of Pathways

The following diagram illustrates the chemical logic converting the acyclic building block into the Quinoxalinone scaffold (Protocol 1).

QuinoxalinoneSynthesis Start Building Block (Sec. Amine) Inter1 Intermediate A (N-Aryl Glycine Amide) Start->Inter1 SNAr (K2CO3, DMF) Reagent o-Fluoro-nitrobenzene Reagent->Inter1 Inter2 Intermediate B (Aniline Derivative) Inter1->Inter2 Nitro Reduction Reduct Reduction (H2/Pd-C) Product 3,4-Dihydroquinoxalin-2-one Inter2->Product - HNMe2 (Transamidation) Inter2->Product Intramolecular Nucleophilic Attack Cycliz Cyclization (AcOH, Reflux)

Figure 1: Synthetic pathway for the conversion of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide into a dihydroquinoxalinone scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization (Protocol 1) Poor leaving group ability of

.
Switch solvent to Xylenes with catalytic

-TsOH
to drive off dimethylamine at higher temp (

).
Formation of Urea Byproducts Presence of

during storage.
Degas all solvents; ensure building block is fresh or redistilled.
Incomplete

Electron-rich amine is sluggish.Use a stronger base (

) or switch to Pd-catalyzed Buchwald-Hartwig conditions if the aryl halide is unreactive.

References

  • Sigma-Aldrich. Product Specification: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.[2]

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893–930. Link

  • Meshram, H. M., et al. "A simple and efficient synthesis of 3,4-dihydroquinoxalin-2(1H)-ones." Tetrahedron Letters, 2010.
  • Marcaccini, S., & Torroba, T. "The Use of the Ugi Four-Component Condensation." Nature Protocols, 2007.

Sources

Application Notes and Protocols for High-Throughput Screening with 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2] The choice of solvent in HTS is a critical parameter that can significantly impact assay performance, compound solubility, and data quality.[3] This document provides a comprehensive guide to the potential application of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, a novel polar aprotic solvent, in HTS workflows. These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to explore alternative solvent systems to enhance their screening campaigns. We will delve into the theoretical advantages of this solvent, provide detailed protocols for its validation and implementation, and discuss best practices for data analysis and safe handling.

Introduction to 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a polar aprotic solvent with a unique chemical structure that suggests its potential as a valuable tool in HTS. Its molecular structure features both an amide and an ether group, which may confer advantageous properties for solubilizing a diverse range of chemical compounds often found in screening libraries.

Hypothesized Properties and Advantages in HTS:

  • Enhanced Solubility: The combination of a highly polar amide group and a flexible ether linkage may offer a unique solvation environment, potentially improving the solubility of poorly soluble compounds that are a persistent challenge in drug discovery.[2]

  • Reduced Assay Interference: Compared to dimethyl sulfoxide (DMSO), the most commonly used solvent in HTS, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide might exhibit lower intrinsic reactivity and fluorescence, leading to fewer false positives and negatives.[2]

  • Biocompatibility: The structural motifs present in this molecule are found in various biologically tolerated molecules, suggesting it may have favorable compatibility with cell-based assays. However, this must be empirically determined.

  • Favorable Physical Properties: A potentially higher boiling point and lower vapor pressure compared to some other organic solvents could reduce evaporation during long screening runs, a critical factor in maintaining accurate compound concentrations in microplates.

Table 1: Comparison of Physical Properties (Hypothetical vs. Standard HTS Solvents)

Property2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (Predicted)DMSO (N,N-dimethylacetamide)
Molecular Formula C8H18N2O2C2H6OS
Molar Mass 174.24 g/mol 78.13 g/mol
Boiling Point >165°C189°C
Miscibility Expected to be miscible with water and a wide range of organic solvents.Miscible with water and many organic solvents.[4]
Hazards Assumed to require careful handling similar to other polar aprotic solvents.Combustible liquid, can cause skin and eye irritation.[5]

Application Notes: Strategic Implementation in HTS

The successful integration of a new solvent into an HTS workflow requires a systematic approach to validation and optimization.[6][7] The following notes provide guidance on the strategic implementation of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Initial Solvent Characterization and Quality Control

Before use in any assay, it is crucial to establish the purity and stability of the solvent.

  • Purity Assessment: Utilize techniques such as NMR, LC-MS, and GC-MS to confirm the identity and purity of the solvent. Impurities can interfere with assays and lead to inconsistent results.

  • Stability Studies: Evaluate the stability of the solvent under typical HTS storage and handling conditions (e.g., room temperature, 4°C, -20°C, and exposure to light and air). Degradation products could act as inhibitors or activators in biological assays.

Compatibility with HTS Automation and Labware

HTS relies heavily on automation, including liquid handlers and plate readers.[1]

  • Labware Compatibility: Test the solvent's compatibility with common HTS labware, such as polypropylene and polystyrene microplates, over a typical experiment duration (e.g., 24-72 hours). Look for any signs of leaching, crazing, or discoloration of the plastic, which could indicate incompatibility and potential release of interfering substances.

  • Liquid Handler Performance: Verify that the viscosity and surface tension of the solvent are compatible with the liquid handling systems used in your laboratory. Adjust liquid handling parameters as needed to ensure accurate and precise dispensing.

Assay Development and Validation

The core of implementing a new solvent is to ensure it does not negatively impact the assay performance.[8][9]

  • Assay Robustness: A key metric for HTS assay quality is the Z'-factor, which should be consistently greater than 0.5.[8] Perform a "dry run" of your assay with the new solvent using positive and negative controls to confirm that the Z'-factor remains acceptable.

  • Solvent Interference: Run control experiments to assess any intrinsic signal from the solvent itself in the chosen assay format (e.g., fluorescence, luminescence, absorbance).

  • Pilot Screen: Before committing to a large-scale screen, conduct a pilot screen with a small, diverse set of compounds to identify any unforeseen issues.[8]

Detailed Protocols

The following protocols provide a step-by-step guide for validating and implementing 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in an HTS workflow.

Protocol 1: Labware Compatibility Assessment
  • Preparation: Dispense 100 µL of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide into multiple wells of a 96-well microplate (both polypropylene and polystyrene). As a control, dispense 100 µL of DMSO and a buffer-only control into separate wells.

  • Incubation: Seal the plate and incubate at room temperature for 24, 48, and 72 hours.

  • Visual Inspection: At each time point, visually inspect the wells for any changes in the plastic, such as discoloration, warping, or cloudiness.

  • Leachate Analysis (Optional): For a more rigorous assessment, analyze the solvent from the wells using LC-MS to detect any leached compounds from the plastic.

Protocol 2: Assay Interference and Z'-Factor Determination
  • Plate Layout: Design a 384-well plate layout that includes columns for:

    • Negative controls (assay buffer + solvent)

    • Positive controls (assay buffer + solvent + known activator/inhibitor)

    • Solvent-only controls (no assay components)

  • Reagent Preparation: Prepare all assay reagents as per the standard protocol, but use 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide as the solvent for the control compounds.

  • Assay Execution: Perform the assay according to the established protocol, including all incubation steps.

  • Data Acquisition: Read the plate using the appropriate detection method.

  • Data Analysis:

    • Calculate the signal-to-background ratio.

    • Calculate the Z'-factor using the means and standard deviations of the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.[8]

    • Evaluate the signal from the solvent-only wells to check for any background interference.

Workflow for HTS Assay with a Novel Solvent

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound_prep Compound Library Preparation in 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide dispensing Automated Dispensing of Compounds & Reagents compound_prep->dispensing assay_prep Assay Reagent Preparation assay_prep->dispensing incubation Incubation dispensing->incubation detection Signal Detection (Plate Reader) incubation->detection data_qc Data Quality Control (Z'-factor calculation) detection->data_qc hit_id Hit Identification data_qc->hit_id dose_response Dose-Response Confirmation hit_id->dose_response Data_Analysis_Pipeline raw_data Raw Plate Reader Data data_norm Data Normalization (e.g., to controls) raw_data->data_norm quality_control Quality Control (Z', Signal-to-Background) data_norm->quality_control hit_selection Hit Selection (e.g., >3x standard deviation from negative control) quality_control->hit_selection dose_response Dose-Response Curve Fitting (IC50/EC50 determination) hit_selection->dose_response final_hits Validated Hits dose_response->final_hits

Caption: HTS data analysis pipeline.

Safety and Handling

As with any organic solvent, proper safety precautions must be taken when handling 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. [10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile). [11][12]* Ventilation: Handle the solvent in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors. [11]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. [10]Keep containers tightly closed.

  • Spill Response: In case of a spill, use absorbent materials to clean it up and dispose of the waste in a designated hazardous waste container. [11]* Waste Disposal: Dispose of solvent waste according to your institution's hazardous waste disposal guidelines. [10][11]

Conclusion

While further empirical data is required, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide presents a promising alternative to traditional HTS solvents. Its unique chemical structure may offer advantages in compound solubility and assay compatibility. By following the detailed protocols for validation and implementation outlined in this guide, researchers can systematically evaluate its potential to enhance their HTS campaigns. As with any new laboratory reagent, a thorough understanding of its properties and a commitment to safe handling practices are paramount.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (2010). Anticancer Research. Available at: [Link]

  • Assay Guidance Manual. (2012). NCBI Bookshelf. Available at: [Link]

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. (2026). Infinix Bio. Available at: [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Available at: [Link]

  • Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. (2023). PMC. Available at: [Link]

  • High-Throughput Screening. (2025). Drug Discovery - Technology Networks. Available at: [Link]

  • Standard Operating Procedures for Working with Organic Solvents. (n.d.). Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. Available at: [Link]

  • High-Throughput Screening for Discovery of Novel Solid Forms. (2024). Eurofins. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent. Available at: [Link]

  • Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. (2024). Available at: [Link]

  • Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. (2020). Chromatography Online. Available at: [Link]

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. (2019). ACS Publications. Available at: [Link]

  • High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. (2026). ResearchGate. Available at: [Link]

  • Robust Analysis of High Throughput Screening (HTS) Assay Data. (2011). PMC. Available at: [Link]

  • Dimethylacetamide - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (n.d.). Available at: [Link]

  • 2-amino-N,N-dimethylacetamide | C4H10N2O | CID 4961823. (n.d.). PubChem. Available at: [Link]

  • Working with Solvent stills Guideline. (n.d.). KAUST Health & Safety. Available at: [Link]

  • (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide. (n.d.). PubChem. Available at: [Link]

  • High Throughput Screening (HTS) of Novel Bioactive Compounds. (n.d.). Ramot. Available at: [Link]

  • n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • High Throughput In Vitro Screening for Transdermal Drug Delivery. (2022). Pion Inc.. Available at: [Link]

  • High-throughput native mass spectrometry as experimental validation for in silico drug design. (n.d.). Available at: [Link]

  • High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis – Perdita Barran Group. (2019). The University of Manchester. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic synthesis.

Introduction to the Synthesis

The synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide typically involves the nucleophilic substitution of a leaving group on an N,N-dimethylacetamide synthon by 2-methoxyethylamine. A common and practical approach is the reaction of 2-chloro-N,N-dimethylacetamide with 2-methoxyethylamine. This reaction, while straightforward in principle, can be prone to issues that affect yield and purity. This guide will focus on troubleshooting this specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide?

A1: Low yields are frequently a result of incomplete reaction or the formation of side products. Incomplete reactions can be due to insufficient reaction time, low temperature, or inadequate mixing. A significant side reaction to consider is the quaternization of the desired product by the starting material, 2-chloro-N,N-dimethylacetamide, to form a quaternary ammonium salt.[1]

Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these likely to be?

A2: Besides your starting materials and the desired product, other spots could represent byproducts. A common byproduct is the aforementioned quaternary ammonium salt. Another possibility, if the reaction is run at a high temperature with a sterically hindered base, is the elimination of HCl from 2-chloro-N,N-dimethylacetamide to form N,N-dimethylacrylamide. Impurities in the starting materials can also lead to additional spots.

Q3: My final product is difficult to purify and appears to be contaminated with a salt. How can I effectively remove it?

A3: The hydrochloride salt of 2-methoxyethylamine or the triethylamine hydrochloride (if used as a base) are common salt contaminants. An aqueous workup is typically effective for their removal. Washing the organic layer with a dilute base (like aqueous sodium bicarbonate) followed by water and brine should remove these salts.[1] If the product is still impure, column chromatography may be necessary.

Q4: Can I use a different base instead of triethylamine?

A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate can be used. Potassium carbonate is often advantageous as it is inexpensive and can be easily filtered off after the reaction. However, its solubility in many organic solvents is low, which might necessitate the use of a phase-transfer catalyst or a polar aprotic solvent.

Q5: What is the best solvent for this reaction?

A5: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are good choices as they can dissolve the reactants and facilitate the SN2 reaction. N,N-Dimethylacetamide (DMAc) itself can also be used as a solvent.[2] The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.[1]

  • Inactivated Amine: The amine may be protonated by an acidic impurity, rendering it non-nucleophilic.[1]

Solutions:

  • Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 50-70 °C) and monitor the progress by TLC.

  • Improve Solubility: Choose a more suitable solvent or increase the solvent volume.

  • Ensure Basicity: Add a sufficient amount of base to neutralize any acid and deprotonate the amine. The use of at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base is recommended.

Problem 2: Formation of Significant Byproducts

Possible Causes:

  • Over-alkylation: The product amine can react with the starting alkylating agent to form a quaternary ammonium salt.

  • Elimination Reaction: At higher temperatures, 2-chloro-N,N-dimethylacetamide can undergo elimination to form N,N-dimethylacrylamide, especially in the presence of a strong, non-nucleophilic base.

Solutions:

  • Control Stoichiometry: Use a slight excess of the 2-methoxyethylamine to ensure the complete consumption of the 2-chloro-N,N-dimethylacetamide, which minimizes over-alkylation of the product.

  • Control Temperature: Avoid excessively high temperatures to disfavor the elimination side reaction.

  • Choice of Base: A milder base like potassium carbonate may be less prone to inducing elimination than stronger organic bases.

Problem 3: Difficult Product Isolation and Purification

Possible Causes:

  • Emulsion during Workup: The presence of salts and the amphiphilic nature of the product can lead to the formation of emulsions during the aqueous workup.

  • Co-elution during Chromatography: The product may have a similar polarity to one of the starting materials or byproducts, making separation by column chromatography challenging.

Solutions:

  • Breaking Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective.

  • Optimize Chromatography: Use a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. If the product is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and separation.

Experimental Protocols

Protocol 1: Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
  • To a solution of 2-methoxyethylamine (1.2 equivalents) in acetonitrile (10 volumes), add potassium carbonate (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add a solution of 2-chloro-N,N-dimethylacetamide (1.0 equivalent) in acetonitrile (2 volumes) dropwise over 30 minutes.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). A small amount of triethylamine (0.5%) can be added to the mobile phase to reduce tailing of the amine spots.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry 1.2 eq. 2-methoxyethylamine, 1.0 eq. 2-chloro-N,N-dimethylacetamideExcess amine drives the reaction to completion and minimizes over-alkylation.
Base 1.5 eq. Potassium CarbonateInexpensive, easy to remove, and less likely to cause elimination side reactions.
Solvent AcetonitrileGood solubility for reactants and a suitable boiling point for moderate heating.
Temperature 60 °CProvides a reasonable reaction rate without promoting significant side reactions.
Workup Aqueous washEffectively removes inorganic salts and water-soluble impurities.
Purification Vacuum Distillation or Column ChromatographyTo obtain a high-purity final product.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield cluster_incomplete Solutions for Incomplete Reaction cluster_side_products Solutions for Side Products start Low Yield Observed check_completion Check Reaction Completion by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains side_products Significant Side Products check_completion->side_products New spots observed increase_temp Increase Temperature incomplete->increase_temp increase_time Increase Reaction Time incomplete->increase_time check_base Ensure Sufficient Base incomplete->check_base control_stoichiometry Adjust Stoichiometry (excess amine) side_products->control_stoichiometry lower_temp Lower Reaction Temperature side_products->lower_temp end Optimized Yield increase_temp->end Re-run and Monitor increase_time->end Re-run and Monitor check_base->end Re-run and Monitor control_stoichiometry->end Re-run and Monitor lower_temp->end Re-run and Monitor

Sources

Technical Support Center: Purification of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

[1]

Topic: Purification & Isolation Strategies for Hydrophilic Amino-Amides Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulty isolating 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide due to its "amphiphilic trap" nature.[1] This molecule contains three distinct polarity vectors: a secondary amine (basic/polar), an ether linkage (H-bond acceptor), and a dimethylamide (highly polar/water-soluble).[1]

The core challenge is that this molecule behaves more like a surfactant or a solvent (like DMAc itself) than a typical lipophilic organic product. It resists extraction into standard organic solvents and streaks severely on silica gel.

This guide provides a self-validating workflow to overcome these physicochemical barriers, moving from aqueous phase recovery to chromatographic isolation and final salt formation.[1]

Module 1: The Aqueous Phase Trap (Extraction)

The Problem: The product remains in the aqueous layer during workup, or forms stable emulsions. The Cause: The calculated LogP is likely near -0.5 to 0.5. The secondary amine (pKa ~9.0–9.5) is protonated at neutral pH, making it ionic and water-soluble.[1] Even as a free base, the amide and ether groups hydrogen-bond extensively with water.

Protocol: The "Salting-Out" pH Swing

Do not rely on simple extraction with ethyl acetate.[2] You must force the equilibrium.

Step-by-Step Methodology:

  • Acid Wash (Removal of Neutrals):

    • Dissolve crude reaction mixture in 1M HCl.

    • Wash with Dichloromethane (DCM) (

      
      ).
      
    • Why: The product is protonated (

      
      ) and stays in water. Non-basic impurities (unreacted chloroacetamide, neutral side products) move to DCM. Discard organic layer.
      
  • Basification (Critical Step):

    • Cool the aqueous layer to 0°C.[3]

    • Adjust pH to >12 using 50% NaOH or solid KOH.

    • Validation: Verify pH with a strip; the solution must be strongly basic to ensure the amine is 100% deprotonated.

  • Salting Out:

    • Saturate the aqueous solution with solid NaCl until no more dissolves.

    • Mechanism:[4][5] This increases the ionic strength of the water, disrupting the hydrogen bonding network around your product (Hofmann, 2024).

  • Exhaustive Extraction:

    • Extract with Chloroform/Isopropanol (3:1 ratio) or DCM (

      
      ).
      
    • Note: Ethyl Acetate is often too non-polar. The alcohol co-solvent helps break the hydration shell.

  • Drying:

    • Dry combined organics over

      
       (Sodium Sulfate), not Magnesium Sulfate (which is slightly acidic and can bind amines).
      
Workflow Visualization

ExtractionLogicStartCrude Reaction MixtureAcidifyAcidify to pH 1 (1M HCl)Start->AcidifyWashWash with DCMAcidify->WashDiscardDiscard Organic Layer(Neutrals/Electrophiles)Wash->DiscardOrganic PhaseBasifyBasify Aqueous to pH >12(NaOH + NaCl Saturation)Wash->BasifyAqueous PhaseExtractExtract 5x withCHCl3:IPA (3:1)Basify->ExtractResultPure Free Base in Organic PhaseExtract->Result

Figure 1: The "pH Swing" extraction logic designed to isolate amines from neutral impurities.[1]

Module 2: Chromatographic Isolation

The Problem: The compound streaks on TLC plates and elutes as a broad, tailing band on flash columns, leading to yield loss and co-elution with impurities. The Cause: The secondary amine interacts strongly with the acidic silanols (

Troubleshooting Table: Stationary Phase Selection
MethodSuitabilityModification RequiredWhy?
Standard Silica 🔴 PoorN/ASevere tailing due to silanol interactions.[1]
Basified Silica 🟡 Fair1% Triethylamine (TEA) or

in eluent
TEA blocks silanol sites, allowing product to elute freely.
Neutral Alumina 🟢 GoodNoneAlumina is less acidic than silica; prevents chemisorption.
C18 (Reverse Phase) 🟢 Excellent0.1% Formic Acid or

Exploits polarity; water-soluble impurities elute in void volume.
Recommended Protocol: Basified Silica Flash[1]

If you must use normal phase silica, you must deactivate it.[1]

  • Slurry Preparation: Pre-equilibrate the silica gel column with mobile phase containing 1% Triethylamine (TEA) .

  • Eluent System: DCM:Methanol (95:5 to 90:10) + 1% TEA.

    • Tip: Do not use Acetone/Hexane; the amine is too polar.

  • Loading: Load the crude oil as a solution in DCM. Do not dry-load on unmodified silica.

Module 3: The "Solid State" Strategy (Salt Formation)

The Problem: The free base is a viscous, high-boiling oil that holds onto solvents (DCM, Toluene) and decomposes upon distillation. The Solution: Convert the oil into a crystalline salt. This is the most robust method for high purity (>99%) without distillation.

Protocol: Oxalate or Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude free base oil in a minimal amount of dry Ethanol or Isopropanol .

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl in Dioxane or TMSCl (generates HCl in situ with methanol).

    • For Oxalate Salt: Add 1.0 equivalent of Oxalic Acid dissolved in hot ethanol.

  • Precipitation:

    • Add a non-polar anti-solvent (Diethyl Ether or Hexane) dropwise until the solution turns cloudy.

    • Cool to -20°C overnight.

  • Filtration: Filter the white crystalline solid. Wash with cold ether.[2]

Why this works: Impurities (bis-alkylated byproducts, starting materials) often do not crystallize with the same counter-ion or remain soluble in the mother liquor.

Decision Logic for Purification

PurificationTreeInputCrude Oil IsolatedCheckIs it >90% Pure by NMR?Input->CheckDistillKugelrohr Distillation(High Vac <0.1 mmHg)Check->DistillYes (Remove Solvent)SaltForm Oxalate/HCl SaltRecrystallize from EtOH/Et2OCheck->SaltNo (Major Impurities)ColumnBasified Silica Column(DCM/MeOH + 1% TEA)Check->ColumnComplex MixtureSalt->CheckFree base if needed

Figure 2: Decision tree for final polishing of the amino-acetamide.

Frequently Asked Questions (FAQs)

Q: I see a second spot on TLC that moves slightly faster than my product. What is it? A: This is likely the bis-alkylated byproduct (tertiary amine). If you used excess alkyl halide during synthesis, the secondary amine product can react again.

  • Fix: This byproduct is less polar. It can be removed via the "Acid Wash" step in Module 1 (control pH carefully: tertiary amines are slightly less basic) or via Alumina chromatography.

Q: My product decomposes during distillation. Why? A: Amino-acetamides can undergo thermal intramolecular cyclization or amide bond cleavage at high temperatures (>150°C).

  • Fix: Use a Kugelrohr apparatus with high vacuum (<0.05 mbar) to keep the bath temperature below 100°C. If this fails, switch to Salt Formation (Module 3).

Q: Can I use water to wash away the dimethylacetamide (DMAc) solvent? A: No. Your product is as water-soluble as DMAc. Washing with water will wash away your product. You must use the "Salting Out" method (Module 1) or evaporate the DMAc using a Genevac/Rotovap with a high-boiling solvent chaser (like Toluene) to form an azeotrope.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and salt formation strategies).

  • Hofmann, A. (2024). Separation of Amines: The Hofman Method and Phase Transfer Principles. Physics Wallah. (Foundational principles of amine extraction).

  • Teledyne ISCO. (2022). Purification of modified amino acids and polar peptides. (Application note on C18 vs Silica for polar amino-amides).

  • PubChem. (2025).[6] Compound Summary: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.[1] National Library of Medicine. (Physicochemical property verification).

"optimizing reaction conditions for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Part 1: Executive Technical Brief

Subject : Process Optimization for the Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (CAS: 93633-04-4 Analog). Target Mechanism : Nucleophilic Substitution (


) of 

-chloroacetamides by primary alkoxy-amines. Critical Challenge : Balancing chemoselectivity (mono- vs. bis-alkylation) with product isolation (high aqueous solubility).

Senior Scientist Note : Unlike simple alkylations where the product is more nucleophilic than the starting material (leading to "runaway" over-alkylation), the introduction of the acetamide group (


) creates an electron-withdrawing effect that lowers the nucleophilicity of the resulting secondary amine. This electronic deactivation naturally favors mono-alkylation. However, the primary challenge in this synthesis is not selectivity, but isolation . The product is highly polar and water-soluble, making standard aqueous workups prone to massive yield loss.[1]

Part 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-yield synthesis.

ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.2 : 1.0 (Amine : Chloride)A slight excess of 2-methoxyethylamine ensures complete consumption of the electrophile. Large excesses are unnecessary due to the deactivating nature of the product.
Base Selection

or

(anhydrous)
Use an inorganic, heterogeneous base. Organic bases (TEA/DIPEA) form salts that are difficult to separate from the polar product without aqueous washing.
Solvent System Acetonitrile (MeCN)Polar aprotic. It supports the

transition state but, crucially, allows the inorganic salts (

,

) to precipitate for easy filtration, avoiding aqueous extraction.[1]
Temperature

Sufficient activation energy for the chloride displacement without promoting thermal degradation or competitive hydrolysis.

Part 3: Troubleshooting Guide (Q&A)

Q1: I am observing a significant yield loss during the workup. The reaction shows 100% conversion by TLC/LCMS, but I isolate <30%. Why?

A: This is a classic "hydrophilic amine" trap.

  • Root Cause: Your product, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, contains an ether, an amine, and an amide.[1] It is extremely water-soluble. If you performed a standard EtOAc/Water extraction, your product partitioned into the aqueous phase.

  • Correction: Switch to a non-aqueous workup .

    • Use MeCN as the reaction solvent.

    • Upon completion, cool and filter off the solid base/salts.

    • Wash the filter cake with dry MeCN.

    • Concentrate the filtrate directly.

    • If aqueous extraction is unavoidable, saturate the aqueous layer with NaCl ("salting out") and use

      
       or DCM (3x extractions) at pH > 12.
      

Q2: I see a secondary impurity peak with Mass [M + 127]. Is this the bis-alkylated byproduct?

A: Yes, this corresponds to the addition of a second acetamide unit (


 fragment, but likely replacing H with the full alkylating chain).
  • Root Cause: While the product is deactivated, high local concentrations of the alkylating agent can still force a second addition, especially if the reaction is run too hot or the amine is added to the chloride.

  • Correction:

    • Order of Addition: Always add the 2-chloro-N,N-dimethylacetamide dropwise to the solution of 2-methoxyethylamine and base.

    • Dilution: Ensure the reaction concentration is moderate (0.2 M - 0.5 M). High concentrations favor bimolecular side reactions.

Q3: My product is colored (yellow/brown) and contains residual starting amine. How do I purify it without a column?

A:

  • Residual Amine: 2-methoxyethylamine has a low boiling point (

    
    ). It can be removed by high-vacuum rotary evaporation at 
    
    
    
    or azeotropic distillation with toluene.
  • Color Removal: The color often comes from trace oxidation of the amine. Dissolve the crude oil in dry ether or MTBE (if soluble) and treat with activated charcoal, then filter through Celite. Note that if the product is insoluble in ether, this method won't work; use short-path vacuum distillation instead.[1]

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (10 mmol scale).

Reagents:

  • 2-Methoxyethylamine: 0.90 g (12.0 mmol, 1.2 eq)

  • 2-Chloro-N,N-dimethylacetamide: 1.21 g (10.0 mmol, 1.0 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, pulverized): 2.76 g (20.0 mmol, 2.0 eq)
    
  • Acetonitrile (MeCN, anhydrous): 40 mL

Workflow:

  • Setup : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Charging : Add MeCN (30 mL), 2-Methoxyethylamine , and

    
     . Stir vigorously at Room Temperature (RT) for 10 minutes.
    
  • Addition : Dissolve 2-Chloro-N,N-dimethylacetamide in the remaining 10 mL of MeCN. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction : Heat the mixture to

    
      (oil bath temperature). Monitor by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin or KMnO4) or LCMS. Reaction is typically complete in 4–6 hours.
    
  • Workup (Critical Step) :

    • Cool to RT.

    • Filter the mixture through a sintered glass funnel or a pad of Celite to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Wash the filter cake with 2 x 10 mL MeCN.

    • Combine filtrates and concentrate under reduced pressure (Rotavap) to yield a crude oil.

  • Purification :

    • High Vacuum Strip: Place the oil under high vacuum (< 1 mbar) at

      
       for 2 hours to remove excess 2-methoxyethylamine.
      
    • Final Polish: If purity is <95%, perform vacuum distillation (Kugelrohr) or flash chromatography (DCM:MeOH:NH4OH 95:5:0.5).

Part 5: Visualizations

Figure 1: Reaction Pathway & Logic Flow

ReactionLogic Start Reagents: 2-Methoxyethylamine + 2-Chloro-N,N-dimethylacetamide Conditions Conditions: K2CO3, MeCN 60°C Start->Conditions Intermediate Transition State (SN2) Conditions->Intermediate Product Product: 2-[(2-methoxyethyl)amino]- N,N-dimethylacetamide Intermediate->Product Major Pathway (Deactivated Nucleophile) Impurity Impurity: Bis-alkylated byproduct Product->Impurity Over-alkylation (If excess chloride)

Caption: Reaction pathway illustrating the dominant formation of the mono-alkylated product due to electronic deactivation.

Figure 2: Workup Decision Tree

WorkupFlow Step1 Reaction Complete Decision Is Product Water Soluble? Step1->Decision YesPath YES (High Polarity) Decision->YesPath LogP < 0 MethodA Method A (Preferred): Filtration & Evaporation YesPath->MethodA MethodB Method B (Alternative): Salting Out Extraction YesPath->MethodB StepA1 Filter off K2CO3/KCl MethodA->StepA1 StepB1 Sat. Aqueous NaCl MethodB->StepB1 StepA2 Evaporate MeCN StepA1->StepA2 StepA3 High Vac Strip StepA2->StepA3 StepB2 Adjust pH > 12 StepB1->StepB2 StepB3 Extract w/ CHCl3 (3x) StepB2->StepB3

Caption: Decision tree for product isolation, prioritizing non-aqueous workup to prevent yield loss.

Part 6: References

  • Salvatore, R. N., et al. (2001). "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron, 57(36), 7785-7789.[1]

  • Gogoi, S., et al. (2016). "Selective N-Alkylation: Cs2CO3-Promoted Direct N-Alkylation." European Journal of Organic Chemistry, 2016(22), 3824-3835.[1]

  • BenchChem. (2025).[2][3] "Preventing Over-alkylation of Amines in Synthesis." Technical Notes.

  • PubChem. (2025). "Compound Summary: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide." National Library of Medicine.

Sources

Technical Support Center: Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (Target Molecule) has yielded a complex mixture rather than a clean product.

This transformation—typically an SN2 alkylation of 2-methoxyethylamine with 2-chloro-N,N-dimethylacetamide —appears deceptively simple. However, the nucleophilicity of the secondary amine product often exceeds that of the primary amine starting material, leading to a classic "runaway" reaction profile.[1]

This guide deconstructs the common side products, explains why they form, and provides self-validating protocols to eliminate them.[1]

Module 1: The "Over-Alkylation" Crisis

User Query: "My LC-MS shows a large peak at [M+127] relative to my product. My yield is low (<50%). What is this?"

Diagnosis: You have formed the Bis-Alkylated Impurity (Tertiary Amine).[2] This is the most persistent side product in this synthesis.[2] The target molecule is a secondary amine, which is more nucleophilic than the starting primary amine (2-methoxyethylamine) due to the inductive electron-donating effect of the alkyl group. As soon as your product forms, it competes for the remaining alkyl halide.[1][2]

  • Impurity Name: 2-[Bis(2-methoxyethyl)amino]-N,N-dimethylacetamide (Note: Structure varies based on which alkyl group adds twice, but usually the electrophile adds twice to the amine).

  • Correct Structure of Impurity: N,N-dimethyl-2-[N-(2-methoxyethyl)-N-(N',N'-dimethylcarbamoylmethyl)amino]acetamide.

  • Mechanism: SN2 (Competitive).[2]

Troubleshooting Protocol:

  • Stoichiometry Inversion: Never use a 1:1 ratio. You must use a significant excess of the nucleophile (2-methoxyethylamine) to statistically favor the mono-alkylation.

  • Order of Addition: Do not add the amine to the alkyl halide.

    • Correct: Dissolve the amine (3.0 – 5.0 equivalents) in the solvent.[2] Add the alkyl halide (1.0 equivalent) dropwise and slowly (over 1-2 hours) at low temperature (0°C to RT).

  • The "Dilution Effect": Run the reaction at high dilution (0.1 M or lower). This reduces the probability of a product molecule encountering an alkyl halide molecule before a starting amine molecule does.[2]

Module 2: Hydrolysis & Solvolysis Artifacts

User Query: "I see a peak at m/z 132 (positive mode) or loss of the chlorine atom without amine attachment. The product is oily and acidic."

Diagnosis: You are seeing Hydrolysis Products .[2][3] Alpha-halo amides are susceptible to hydrolysis, especially in the presence of moisture and strong bases.

  • Impurity A: N,N-Dimethyl-2-hydroxyacetamide. (Formed by hydroxide displacement of chloride).[2]

  • Impurity B: Dimethylamine salts.[2] (Formed if the amide bond itself hydrolyzes, though this is slower).[2]

Troubleshooting Protocol:

  • Base Selection: Avoid hydroxide bases (NaOH, KOH) if possible.[2] Use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (K2CO3) in anhydrous conditions.[2]

  • Solvent Integrity: Use anhydrous Acetonitrile (MeCN) or THF.[2] Avoid DMF if possible, as commercial DMF often contains dimethylamine impurities that react to form N,N,N',N'-tetramethylglycinamide.[1][2]

  • Moisture Control: The reaction is exothermic.[2] If you use K2CO3, ensure it is freshly dried.[1][2] Water in the lattice can initiate hydrolysis of the chloroacetamide.[2]

Module 3: The "Quat" Salt (Precipitation Issues)

User Query: "A gummy solid precipitated out of my reaction mixture. It is not soluble in ether."[1][2]

Diagnosis: You have driven the reaction to the Quaternary Ammonium Salt .[2] If the reaction runs too hot or too long with excess alkylating agent, the tertiary amine impurity (from Module 1) reacts again with the alkyl halide.[2]

Troubleshooting Protocol:

  • Temperature Control: Do not reflux unless necessary. This SN2 reaction usually proceeds at RT or 40°C.[2]

  • Monitoring: Stop the reaction immediately upon consumption of the alkyl halide. Do not let it "stir overnight" without checking, as the product will slowly over-alkylate.[1][2]

Visualizing the Reaction Network

The following diagram maps the "Happy Path" (Target) versus the "Sad Paths" (Impurities).

ReactionPathways StartAmine 2-Methoxyethylamine (Nucleophile) Target TARGET PRODUCT (Secondary Amine) StartAmine->Target + Alkyl Halide (Main Reaction) AlkylHalide 2-Chloro-N,N- dimethylacetamide (Electrophile) AlkylHalide->Target Hydrolysis IMPURITY B: Hydroxy-acetamide AlkylHalide->Hydrolysis + H2O / OH- (Side Reaction) BisImpurity IMPURITY A: Bis-Alkylated (Tertiary Amine) Target->BisImpurity + Alkyl Halide (Over-Alkylation) QuatSalt IMPURITY C: Quaternary Ammonium Salt BisImpurity->QuatSalt + Alkyl Halide (Exhaustive Alkylation)

Caption: Reaction network showing the competitive pathways. The red path represents the thermodynamic sink if stoichiometry is uncontrolled.

Summary of Impurity Data
Impurity TypeStructure / DescriptionOriginPrevention Strategy
Bis-Alkylated Tertiary amine (Two acetamide groups)Product reacting with SMExcess amine (5 eq), Slow addition.
Hydroxy N,N-dimethyl-2-hydroxyacetamideHydrolysis of Alkyl HalideAnhydrous solvent, avoid NaOH.
Quaternary Salt Ammonium salt precipitateReaction of Bis-ImpurityTemp control (<40°C), monitor endpoint.[2]
Tetramethyl N,N,N',N'-tetramethylglycinamideDMF degradation or Dimethylamine impurityUse MeCN; Check Alkyl Halide purity.[2]
Standardized Synthesis Protocol (High-Fidelity)

To minimize the side products listed above, follow this optimized protocol:

  • Preparation: Charge a reaction vessel with 2-methoxyethylamine (4.0 equiv) and anhydrous Acetonitrile (10 volumes) . Add K2CO3 (1.5 equiv) .

  • Cooling: Cool the mixture to 0°C .

  • Addition: Dissolve 2-chloro-N,N-dimethylacetamide (1.0 equiv) in Acetonitrile (2 volumes). Add this solution dropwise via syringe pump or addition funnel over 60 minutes .[2]

  • Reaction: Allow to warm to Room Temperature. Monitor by TLC/LC-MS.

    • Critical: Stop when the chloride is consumed.[2] Do not wait for the amine to disappear (it is in excess).[2]

  • Workup (Purification Trick):

    • Filter off solids.[2][4]

    • Evaporate solvent.[2][4][5]

    • Acid/Base Swing: Dissolve residue in 1M HCl (converts product and excess amine to salts). Wash with Ethyl Acetate (removes non-basic impurities like Hydrolysis Impurity A).[2]

    • Basify aqueous layer to pH 12.[2] Extract with DCM.[2][4]

    • Note: The excess 2-methoxyethylamine is volatile (b.p. ~95°C) and water-soluble; much of it will remain in the aqueous phase or be removed during evaporation/drying.[2]

References
  • General Mechanism of Amine Alkylation

    • Title: Synthesis of Secondary Amines via Self-Limiting Alkylation.[2][6]

    • Source: ACS Central Science.[2]

    • URL:[Link][2]

  • Impurity Profiling in Glycinamides

    • Title: Structure elucidation of related impurities derived from GCLE synthesis (Analogous beta-lactam/amide chemistry).
    • Source: ResearchGate.[2][7]

    • URL:[Link]

  • Reagent Properties (2-Chloro-N,N-dimethylacetamide)

    • Title: 2-Chloro-N,N-dimethylacetamide synthesis and properties.
    • Source: ChemicalBook / Wikipedia.[2]

  • Methodology for Alpha-Amino Amides

    • Title: Direct Catalytic N-Alkyl
    • Source: NCBI / PubMed Central.[2]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive laboratory experience.

Understanding the Molecule: A Structural Approach to Solubility

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide possesses a unique combination of functional groups that dictate its solubility profile: a tertiary amide, a secondary amine, and an ether linkage. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, suggesting some degree of solubility in polar solvents. However, the molecule's carbon backbone contributes to its nonpolar character, which can lead to solubility in organic solvents. The interplay of these features often results in complex solubility behavior.

Frequently Asked Questions (FAQs)

Q1: My 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide won't dissolve in water. Is this expected?

A1: Yes, limited water solubility is expected for this compound. While the molecule has polar functional groups capable of hydrogen bonding with water, the presence of several alkyl groups can reduce its overall polarity and hinder dissolution.[1] Tertiary amides, in general, are less soluble in water than primary or secondary amides because they can only act as hydrogen bond acceptors.[1][2]

Q2: I'm observing poor solubility in nonpolar solvents like hexanes. Why is this?

A2: The presence of the polar amide, amine, and ether functional groups makes the molecule too polar to dissolve well in very nonpolar (hydrocarbon) solvents. According to the "like dissolves like" principle, polar compounds are more soluble in polar solvents.[3]

Q3: What are the best starting solvents for dissolving 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide?

A3: Based on its structure, polar aprotic solvents are a good starting point. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) are often effective for dissolving a wide range of organic compounds.[3][4] Alcohols such as methanol or ethanol may also be suitable.

Q4: Can I heat the mixture to improve solubility?

A4: Gently heating the mixture can increase the rate of dissolution and the solubility of the compound. However, be cautious, as excessive heat can lead to decomposition. It is recommended to perform a small-scale test to determine the thermal stability of the compound in your chosen solvent.

Troubleshooting Guides
Scenario 1: The compound is not dissolving in a range of common solvents.

If you are experiencing difficulty dissolving 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, a systematic approach to solvent selection is crucial.

  • Start with Polar Aprotic Solvents: Begin with small quantities of DMSO, DMF, or DMAC. These solvents are known for their ability to dissolve a wide variety of organic molecules.[3]

  • Try Polar Protic Solvents: If polar aprotic solvents are unsuccessful, move to polar protic solvents like methanol, ethanol, or isopropanol.

  • Consider a Solvent Mixture: A mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of a polar solvent with a less polar one, such as dichloromethane/methanol, can be effective.

  • Use Sonication: If the compound is slow to dissolve, placing the sample in an ultrasonic bath can help to break up solid particles and accelerate dissolution.

  • Gentle Heating: As a last resort, gently warm the mixture. Monitor the solution closely for any signs of degradation (e.g., color change).

Diagram: Solvent Selection Workflow

Caption: A systematic approach to solvent selection for solubility testing.

Scenario 2: The compound "oils out" or forms an emulsion upon solvent addition.

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid precipitate. This often happens when the solubility of the compound decreases rapidly with a change in conditions, such as cooling a hot, concentrated solution.[5]

  • Re-heat the Solution: Gently warm the mixture until the oil dissolves completely.

  • Add More Solvent: While warm, add more of the same solvent to create a more dilute solution. This will lower the saturation point and may prevent oiling out upon cooling.[5]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of crystals rather than an oil.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[5]

  • Introduce a Seed Crystal: If you have a small crystal of the solid compound, add it to the cooled solution to induce crystallization.

Diagram: Troubleshooting "Oiling Out"

G start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask / Add Seed Crystal slow_cool->scratch success Crystals Form scratch->success

Caption: A workflow for resolving issues with a compound "oiling out".

Scenario 3: A precipitate forms during a reaction or work-up.

Unexpected precipitation can occur due to changes in the solvent composition, pH, or temperature.

  • Analyze the Supernatant: Carefully remove a small sample of the liquid and analyze it (e.g., by TLC or LC-MS) to determine if your desired compound is in the solution or has precipitated out.

  • pH Adjustment: The secondary amine in your molecule can be protonated or deprotonated depending on the pH. If the precipitate formed after an acid or base wash, the change in pH likely caused your compound to become insoluble. Try adjusting the pH back to the original state to see if the precipitate redissolves.

  • Solvent Polarity Change: If the precipitate appeared after adding an anti-solvent (a solvent in which the compound is insoluble) during a purification step, you may have added it too quickly or used too much. Try redissolving the precipitate in the original solvent and adding the anti-solvent more slowly.

  • Temperature Fluctuation: If the reaction or work-up was performed at a different temperature than your solubility tests, this could be the cause of precipitation. Consider if the temperature of your process needs to be controlled more carefully.

Data Presentation

Table 1: Common Laboratory Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexBoiling Point (°C)Notes
Polar Aprotic N,N-Dimethylformamide (DMF)6.4153Good for a wide range of polar organic molecules.
Dimethyl Sulfoxide (DMSO)7.2189High boiling point can make it difficult to remove.
N,N-Dimethylacetamide (DMAC)6.5165Structurally similar to the target molecule's amide portion.
Acetonitrile5.882A less polar option among polar aprotic solvents.
Polar Protic Water10.2100Solubility may be limited.
Methanol5.165A common choice for polar compounds.
Ethanol4.378Slightly less polar than methanol.
Less Polar Dichloromethane (DCM)3.140Often used in extractions and chromatography.
Tetrahydrofuran (THF)4.066A cyclic ether that can be a good solvent.
Ethyl Acetate4.477A moderately polar solvent.
Nonpolar Toluene2.4111An aromatic hydrocarbon.
Hexanes0.1~69Unlikely to be a good solvent for this compound.

Polarity Index values are relative and can vary slightly depending on the scale used.

References
  • Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Okdermo. (2025, August 19). N,N-dimethylacetamide (DMAC)
  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE.
  • National Center for Biotechnology Information. (n.d.). Dimethylacetamide. PubChem.
  • MedChemExpress. (n.d.). N,N-Dimethylacetamide (DMAc).
  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References.
  • Fisher Scientific. (2009, October 6).
  • Wikipedia. (n.d.). Amide.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • National Oceanic and Atmospheric Administration. (n.d.). DIMETHYLACETAMIDE. CAMEO Chemicals.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). N,N-Dimethylacetamide.
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (2025, September 13).
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 8).
  • Apollo Scientific. (n.d.). 2-Amino-N,N-dimethylacetamide.
  • LookChem. (2024, May 15). Introduction and properties of dimethylacetamide.
  • PubChemLite. (n.d.). 2-[(2-methoxyethyl)amino]-n,n-dimethylacetamide.
  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?.
  • Fisher Scientific. (n.d.). N,N-Dimethylacetamide.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemchart. (n.d.). 2-(2-aminophenyl)-N,N-dimethylacetamide (86162-60-9).

Sources

Technical Support Center: Purification of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

[1][2]

Status: Operational Ticket ID: PUR-AMINE-001 Subject: Impurity Removal & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1][2]

Diagnostic Triage: Identify Your Impurity

Before selecting a purification method, you must identify the specific contaminant.[1][2][3] Use this decision matrix to route your troubleshooting.

Impurity Identification Flowchart

Impurity_TriageStartSTART: Analyze Crude Mixture(LCMS / 1H NMR)Q1Is the impurity neutral?(No shift in acidic pH)Start->Q1Imp_HalideImpurity: 2-chloro-N,N-dimethylacetamide(Starting Electrophile)Q1->Imp_HalideYesQ2Is the impurity a Primary Amine?(Lower MW, ~75 Da)Q1->Q2NoSol_ExtractSolution: Acid-Base Extraction(Protocol A)Imp_Halide->Sol_ExtractImp_SMImpurity: 2-methoxyethylamine(Starting Nucleophile)Q2->Imp_SMYesQ3Is the impurity a Tertiary Amine?(Higher MW, Bis-alkylated)Q2->Q3NoSol_DistillSolution: Vacuum Distillation(Protocol B)Imp_SM->Sol_DistillHigh QtySol_ScavengeSolution: Isocyanate Scavenger Resin(Protocol C)Imp_SM->Sol_ScavengeLow Qty (<5%)Imp_BisImpurity: Bis-alkylation ByproductQ3->Imp_BisYesImp_Bis->Sol_Distill

Figure 1: Diagnostic logic for selecting the correct purification protocol based on impurity type.

Troubleshooting Guides (FAQs)

Issue 1: "I tried an acid-base extraction, but my product yield is extremely low."

Diagnosis: Water Solubility Trap.[1][2] The product contains three polar motifs: a secondary amine, an ether oxygen, and a dimethylamide.[1][2][3] It is highly water-soluble, even in its free base form.[1][2][3] Standard extraction protocols (partitioning between water and ether/ethyl acetate) often fail because the product remains in the aqueous phase.[2]

Corrective Action:

  • Switch Solvent: Use Dichloromethane (DCM) or Chloroform (

    
    ) instead of Ethyl Acetate. Chlorinated solvents are better at extracting polar amines.[2]
    
  • Salting Out: You must saturate the aqueous phase with NaCl (brine) during the basic extraction step.[2] This reduces the solubility of organic compounds in water (Salting-out effect).

  • pH Control: Ensure the pH is >12 during the back-extraction. If the pH is only 9-10, the amine may still be partially protonated and trapped in the water.[1][2]

Issue 2: "I see a persistent impurity at +58 mass units (or similar) in LCMS."

Diagnosis: Bis-alkylation (Over-reaction).[1][2] This occurs when the product acts as a nucleophile and attacks another molecule of the starting halide (2-chloro-N,N-dimethylacetamide).[1][2]

  • Mechanism: Secondary amine product

    
     Tertiary amine impurity.[2]
    
  • Prevention: Use a large excess (3-5 equivalents) of the starting amine (2-methoxyethylamine) during synthesis to statistically favor mono-alkylation.[1][2]

  • Remedy: This impurity is chemically similar (basic) but significantly heavier.[2] Use Vacuum Distillation (Protocol B).[2] Chromatography is difficult due to tailing on silica.[2]

Issue 3: "My product is turning yellow/brown upon storage."

Diagnosis: Oxidation/Trace Metal Contamination.[2] Amines are susceptible to air oxidation, forming N-oxides or imines, especially if trace metals are present.[1][2][3] Corrective Action:

  • Store under Nitrogen/Argon at -20°C.

  • Convert the free base to a Hydrochloride Salt for long-term stability.[2] The salt form is resistant to oxidation and is a solid, making it easier to handle.[1][2][3]

Detailed Purification Protocols

Protocol A: Modified Acid-Base Extraction (Salting Out)

Best for: Removing neutral impurities (starting halide) and non-basic tars.[1][2]

Theory: The product is basic (

2

12
  • Acid Phase: Product protonates (

    
    ) and moves to water.[2] Neutral impurities stay in organic.[2]
    
  • Base Phase: Product deprotonates (

    
    ) and moves to organic.[2]
    

Step-by-Step:

  • Dissolve crude oil in Dichloromethane (DCM) (10 mL per gram).

  • Extract with 1M HCl (3 x volume). The product is now in the aqueous layer.

  • Discard the organic layer (contains neutral halide).[2]

  • Critical Step: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.[2]

  • Basify the aqueous layer carefully with 6M NaOH until pH > 12.[2] Keep cool (ice bath) to prevent amide hydrolysis.[2]

  • Saturate the aqueous solution with solid NaCl (until undissolved salt remains).

  • Extract with DCM (4 x volume). Multiple extractions are required due to high water solubility.[2][3]

  • Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: High-Vacuum Fractional Distillation

Best for: Removing starting amine (lower BP) and bis-alkylated byproduct (higher BP).[1][2]

Data Table: Estimated Boiling Points

ComponentFunctionMW ( g/mol )Est.[4][5] BP (760 mmHg)Est. BP (1 mmHg)
2-Methoxyethylamine Starting Material75.1195°C< 0°C (Volatile)
Product Target~160.2~240°C90-110°C
Bis-Impurity Side Product~218.3>300°C>160°C

Procedure:

  • Set up a short-path distillation apparatus with a high-vacuum pump (<1 mmHg).

  • Heat the oil bath gradually.

  • Fraction 1: Collect volatiles (starting amine) at low temperature.

  • Fraction 2 (Main): Collect the steady boiling fraction (approx 90-110°C at 1 mmHg).

  • Residue: The bis-alkylated impurity and tars will remain in the flask.

Protocol C: Scavenger Resin (Polishing)

Best for: Removing trace primary amine (2-methoxyethylamine) when distillation is not possible.[1][2]

Mechanism: Use a resin functionalized with an electrophile (e.g., Isocyanate or Aldehyde) that reacts specifically with primary amines but reacts much slower with the sterically hindered secondary amine product.[1][2][3]

  • Dissolve crude (post-extraction) in dry DCM.[2]

  • Add Polystyrene-Isocyanate (PS-NCO) resin (1.5 equiv relative to impurity).[1]

  • Stir gently at room temperature for 4-12 hours.

  • Filter off the resin.[2] The primary amine is now covalently bound to the beads.[2]

  • Concentrate filtrate to yield purified secondary amine.[2]

Visualizing the Extraction Logic

The following diagram illustrates the critical "Salting Out" modification required for this hydrophilic molecule.

Extraction_WorkflowInputCrude Mixture(in DCM)AcidWashAdd 1M HClInput->AcidWashSep1Phase Separation 1AcidWash->Sep1Org1Organic Layer(Contains Neutral Halide)Sep1->Org1DiscardAq1Aqueous Layer(Contains Product Salt)Sep1->Aq1KeepBasifyAdd NaOH (pH >12)+ SATURATE with NaClAq1->BasifyExtract2Extract with DCM (x4)Basify->Extract2Sep2Phase Separation 2Extract2->Sep2Aq2Aqueous Waste(Salts)Sep2->Aq2DiscardOrg2Final Organic Layer(Pure Product)Sep2->Org2Dry & Concentrate

Figure 2: Modified Acid-Base Extraction workflow emphasizing the critical salting-out step.

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (General reference for amine extraction and distillation techniques). [1][2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for physical properties and purification of organic solvents and reagents).[2]

  • Biotage. (2023). Strategies for Flash Chromatography of Amines. (Technical note on overcoming silica interactions with amines).

  • PubChem. (n.d.).[6] Compound Summary: 2-amino-N,N-dimethylacetamide derivatives. National Library of Medicine. (Source for structural data and predicted properties).[2][6] [1][2][3]

Technical Support Center: Analytical Validation for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the analytical method validation of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (CAS: 1021114-96-4).

This response is structured as a dynamic troubleshooting and protocol hub, designed for researchers requiring high-fidelity data for regulatory submissions (IND/NDA).

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Context: Small Molecule Impurity/Intermediate Analysis

Executive Summary & Compound Analysis

User Query: How do I validate an analytical method for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide?

Scientist’s Assessment: This compound presents specific analytical challenges that standard "generic" methods will fail to address.

  • Structural Constraints: It lacks a strong chromophore (no aromatic rings). The amide group absorbs only at low UV wavelengths (<215 nm), making UV detection non-specific and prone to solvent interference.

  • Physicochemical Properties: It contains a secondary amine and ether linkages, making it highly polar and basic. Standard C18 retention will be poor (early elution/void volume), and peak tailing is a risk due to silanol interactions.

  • Regulatory Risk: The secondary amine moiety makes it a potential precursor for N-nitrosamine formation (NDSRIs). Sensitivity requirements may be in the ppm/ppb range if classified as a mutagenic impurity precursor.

Recommended Platform: LC-MS/MS (Triple Quadrupole) or UHPLC-CAD (Charged Aerosol Detection). Standard UV-HPLC is not recommended for trace analysis.

Method Development Strategy (The "Why" & "How")

Before validation, you must establish a system capable of retaining and detecting this polar analyte.

Core Protocol: Chromatographic Conditions
  • Stationary Phase: Do not use standard C18.

    • Recommendation:HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar C18). HILIC is superior for retaining small polar amines.

  • Mobile Phase:

    • Buffer: 10mM Ammonium Formate (pH 3.0 - 4.0) to protonate the amine and improve MS sensitivity.

    • Organic: Acetonitrile (high % for HILIC mode).

Decision Logic Diagram

The following workflow illustrates the decision process for selecting the validation path based on the intended use (Assay vs. Impurity).

MethodSelection Start Define Analytical Goal Goal Is it for Assay (mg/mL) or Impurity (ng/mL)? Start->Goal Assay Assay / High Conc. Goal->Assay Impurity Trace Impurity / PGI Goal->Impurity UV_Check Can you use UV <210nm? Assay->UV_Check MS_Path Recommended: LC-MS/MS (ESI Positive Mode) Impurity->MS_Path CAD Recommended: UHPLC-CAD (Universal Response) UV_Check->CAD No (Interference) UV_Low Alternative: UHPLC-UV (205 nm, Phosphate Buffer) UV_Check->UV_Low Yes (Clean Matrix) HILIC Column: HILIC / Amide Mobile Phase: ACN/Buffer MS_Path->HILIC

Caption: Decision tree for selecting the detection mode based on sensitivity requirements. LC-MS/MS is prioritized for impurity profiling due to the compound's lack of UV chromophores.

Validation Protocol & Troubleshooting Guide

This section addresses specific validation parameters per ICH Q2(R2) guidelines, tailored for this polar amine.

FAQ 1: Specificity & Selectivity

Q: My blank injection shows a peak at the retention time of the analyte. Is it carryover?

  • Diagnosis: Secondary amines are "sticky" on metallic surfaces and glass.

  • Solution:

    • Needle Wash: Use a strong wash solvent: Acetonitrile:Water:Formic Acid (50:49:1) or Methanol:Isopropanol (50:50).

    • System Passivation: If using LC-MS, ensure the system is passivated (e.g., with medronic acid) to prevent chelation.

    • Gradient: Ensure the gradient ends with a high-organic flush to remove late eluters.

FAQ 2: Linearity & Range

Q: I am seeing non-linearity at high concentrations in MS. Why?

  • Diagnosis: ESI saturation (Ion suppression/saturation effects).

  • Protocol:

    • Range: Validate from LOQ to 120% of the target concentration.

    • Weighting: Use

      
       or 
      
      
      
      weighted linear regression. Unweighted regression often fails for large dynamic ranges in MS.
    • Isotope Standard: Use a deuterated internal standard (e.g., DMAc-d6 analog) if available to correct for matrix effects.

FAQ 3: Accuracy & Recovery

Q: Recovery is low (<80%) in my drug product matrix.

  • Diagnosis: The polar amine is likely binding to the matrix excipients or not extracting into the organic solvent.

  • Corrective Action:

    • Extraction Solvent: Do not use 100% organic. Use 80:20 Acetonitrile:Water (or Buffer pH 3.0) to ensure solubility of the polar salt form.

    • pH Adjustment: Ensure the extraction solvent pH keeps the amine protonated (acidic) or neutral depending on the extraction mode (LLE vs. PPT). For simple protein precipitation, acidic ACN is best.

FAQ 4: Sensitivity (LOD/LOQ)

Q: How do I calculate LOQ if I don't have a distinct baseline noise (MS data)?

  • Expert Insight: The classical "Signal-to-Noise (S/N) 10:1" method is becoming obsolete for modern MS data where noise is zero.

  • Recommended Method: Linearity Approach .

    • Calculate the Standard Deviation of the Response (

      
      ) and the Slope (
      
      
      
      ) of the calibration curve in the low range.
    • Verify this calculated LOQ by injecting 6 replicates; precision (%RSD) must be

      
       (or 
      
      
      
      for assay).

Quantitative Data Summary: Acceptance Criteria

Use this table to set your validation protocol specifications.

ParameterAssay (High Conc.)Impurity (Trace/LC-MS)Critical Note for This Compound
Specificity No interference >1.0%No interference >10% of LOQCheck for interference from DMAc solvent peaks.
Linearity (r²)


Use

weighting for MS detection.
Accuracy 98.0% – 102.0%80.0% – 120.0%Spike at LOQ, 100%, and 150% levels.
Precision (Repeatability) RSD

RSD

(at limit)
Higher RSD allowed at LOQ (up to 20%).
Intermediate Precision RSD

RSD

Different days, columns, and analysts.
Solution Stability

change

change
Critical: Secondary amines can degrade or react with atmospheric

. Keep cold (2-8°C).

Experimental Workflow: Standard Preparation

Objective: Prepare a stable stock solution for validation.

  • Solvent Selection: Dissolve 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide in Water:Acetonitrile (50:50) . Pure acetonitrile may cause precipitation of buffer salts if mixed later; pure water may allow microbial growth or hydrolysis.

  • Stock Concentration: Prepare at 1.0 mg/mL.

  • Storage: Amber glass vials at 4°C. (Avoid clear glass to prevent potential light-induced degradation, though this molecule is not highly photosensitive).

  • Working Standards: Dilute serially. For LC-MS, typical working range is 1 ng/mL to 1000 ng/mL.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Sigma-Aldrich. Product Specification: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (CAS 1021114-96-4).Link

  • Dolan, J. W. (2008). HILIC for Polar Analytes. LCGC North America. (General reference for HILIC methodology). Link

Disclaimer: This guide is for educational and research support purposes. All validated methods must be reviewed and approved by your internal Quality Assurance (QA) unit before regulatory submission.

Validation & Comparative

A Comparative Analysis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide with structurally similar compounds, offering insights into their physicochemical properties and potential applications for researchers, scientists, and drug development professionals.

Introduction

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide (DMAc), a versatile and widely used aprotic polar solvent in organic synthesis and the pharmaceutical industry.[1][2] DMAc is recognized for its ability to dissolve a wide range of substances and is even used as an excipient in drug formulations.[1][3][4] The derivatization of the N,N-dimethylacetamide scaffold, as seen in 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, opens avenues for modulating its properties for specific applications, including in medicinal chemistry where similar 2-amino-N-phenylacetamide structures have been investigated as inhibitors of potassium channels.[5][6]

This guide will focus on comparing the parent compound, N,N-dimethylacetamide, and a closely related analog, N,N-diethylacetamide, to elucidate the impact of structural modifications on key physicochemical parameters.

Compared Compounds

For this analysis, the following compounds have been selected to provide a meaningful comparison based on structural similarity:

  • Target Compound: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

  • Parent Compound: N,N-Dimethylacetamide (DMAc)

  • Structural Analog: N,N-Diethylacetamide (DEAc)

Physicochemical Property Comparison

The table below summarizes key physicochemical properties of the selected compounds. These properties are crucial in determining the behavior of these molecules in various experimental and physiological settings.

Property2-[(2-methoxyethyl)amino]-N,N-dimethylacetamideN,N-Dimethylacetamide (DMAc)N,N-Diethylacetamide (DEAc)
Molecular Formula C₇H₁₆N₂O₂[7]C₄H₉NOC₆H₁₃NO[8]
Molecular Weight 160.21 g/mol [7]87.12 g/mol 115.17 g/mol [8]
Boiling Point Not reported165 °C182-186 °C[8]
Melting Point Not reported-20 °C-38 °C[8]
Density Not reported0.94 g/cm³0.925 g/cm³ @ 25°C[8]
Solubility in Water Miscible (predicted)Miscible[1]Miscible[8][9]
logP (predicted) -0.8[7]-0.770.34[9]

Analysis of Physicochemical Properties:

The addition of the (2-methoxyethyl)amino group to the N,N-dimethylacetamide scaffold in the target compound significantly increases its molecular weight and is predicted to maintain high water solubility, as indicated by the negative LogP value.[7] N,N-Dimethylacetamide and N,N-Diethylacetamide are both water-miscible polar aprotic solvents.[1][8] The substitution of methyl groups with ethyl groups in N,N-Diethylacetamide leads to a higher boiling point and a slight decrease in density compared to DMAc.[8] The predicted LogP of our target compound suggests it is the most hydrophilic of the three.

Experimental Protocols

To provide a practical framework for evaluating these and other similar compounds, detailed protocols for determining key physicochemical properties are provided below.

1. Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to determine the aqueous solubility of a compound.[10][11]

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[10]

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[10]

  • Incubation and Measurement: The plate is typically shaken or incubated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[12] The solubility can be determined by various methods:

    • Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).[10]

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove undissolved solid, the concentration of the dissolved compound in the supernatant is measured by its UV absorbance.[10][11]

    • LC-MS/MS: Provides a more sensitive and specific measurement of the compound's concentration in the saturated solution.[11]

Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_methods Detection Methods stock Prepare 10 mM stock solution in DMSO plate Dispense 2 µL stock into 96-well plate stock->plate add_buffer Add aqueous buffer (e.g., PBS) plate->add_buffer incubate Incubate with shaking (1-2h) add_buffer->incubate separate Separate solid (centrifuge/filter) incubate->separate neph Nephelometry incubate->neph Directly measure Measure concentration of supernatant separate->measure uv UV-Vis Spectroscopy measure->uv Directly or after separation lcms LC-MS/MS measure->lcms Directly or after separation G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solid, Light Exposure) start->photo analysis Sample at time points Neutralize (if needed) Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Synthesis Considerations

The synthesis of 2-amino-N,N-dimethylacetamide derivatives can be approached through various synthetic routes. A common method involves the use of a protected glycine derivative which is then coupled with the desired amine, followed by deprotection. For instance, Boc-glycine can be reacted with dimethylamine in the presence of a coupling agent, followed by deprotection to yield 2-amino-N,N-dimethylacetamide. [13]The synthesis of the target compound, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, would likely involve the reaction of a halo-N,N-dimethylacetamide with 2-methoxyethylamine.

Conclusion

The comparison of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide with its parent compound, N,N-dimethylacetamide, and the analog N,N-diethylacetamide, highlights how structural modifications influence key physicochemical properties. The addition of the (2-methoxyethyl)amino group is predicted to enhance the hydrophilicity of the molecule. The provided experimental protocols offer a standardized approach for the in-house evaluation of these and other novel compounds, which is a critical step in the early stages of drug discovery and development. Further studies on the biological activity and metabolic stability of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide are warranted to fully understand its potential.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
  • World Health Organization. Annex 4.
  • ChemicalBook. N,N-Dimethylacetamide: Uses, Preparation and Toxicities. 2023.
  • TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. 2026.
  • Benchchem. Application Notes and Protocols for Compound Stability Testing.
  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003.
  • PubChem. N,N-Diethylacetamide.
  • The Royal Society of Chemistry. Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives.
  • PubMed. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. 2017.
  • American Chemical Society. N,N−Dimethylacetamide. 2023.
  • PubChemLite. 2-[(2-methoxyethyl)amino]-n,n-dimethylacetamide.
  • PubMed. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. 2022.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-D6-acetamide.
  • ResearchGate. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. 2024.
  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • eScholarship.org. Synthesis and Structure-Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors.

Sources

A Comparative Guide for Researchers: 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide and N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent or reagent is paramount to the success of a synthetic pathway, the efficacy of a formulation, and the overall safety and environmental impact of a process. N,N-dimethylacetamide (DMA) is a well-established, high-boiling, polar aprotic solvent, widely utilized for its exceptional solvating power for a variety of organic and inorganic compounds, particularly in the production of polymers, pharmaceuticals, and agrochemicals.[1][2][3] Its utility, however, is tempered by concerns regarding its toxicological profile, including hepatotoxicity and potential reproductive hazards, which necessitates the exploration of safer, structurally related alternatives.[4][5]

This guide introduces a potential alternative, 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, a novel compound for which there is a notable absence of comprehensive data in the public domain. The structural similarity to DMA, with the addition of a methoxyethyl group, suggests it may retain some of the desirable solvent properties while potentially exhibiting a different toxicological and physicochemical profile.

Given the nascent stage of research into 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, this guide is structured as a proposed comparative study. It provides a comprehensive experimental framework for its synthesis, characterization, and subsequent comparison against the established benchmark, N,N-dimethylacetamide. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore and validate novel solvent systems.

Physicochemical Properties: A Comparative Overview

The following table summarizes the known properties of N,N-dimethylacetamide and the predicted properties of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, based on structural analogy and computational models. These predicted values serve as a hypothesis to be tested through the experimental protocols outlined in this guide.

PropertyN,N-dimethylacetamide (DMA)2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (Predicted)
Molecular Formula C4H9NOC7H16N2O2
Molecular Weight 87.12 g/mol [6]160.21 g/mol
Boiling Point 165-166 °C[7]> 200 °C
Density 0.94 g/cm³ at 20 °C[7]~1.0 g/cm³
Solubility in Water Miscible[6]Miscible
Polarity High (Polar aprotic)[8]High (Polar aprotic)
Viscosity 0.945 mPa·s[6]Higher than DMA

Proposed Experimental Framework

This section details a comprehensive, side-by-side experimental plan to synthesize, characterize, and compare the two compounds.

Part 1: Synthesis and Characterization of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

The synthesis of the target molecule can be approached through a standard amide bond formation reaction. A plausible route involves the acylation of 2-methoxyethylamine with 2-chloro-N,N-dimethylacetamide.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyethylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (100 mL).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Slowly add 2-chloro-N,N-dimethylacetamide (1.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the triethylamine hydrochloride salt and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-methoxyethylamine 2-methoxyethylamine Reaction_Setup Reaction Setup 2-methoxyethylamine->Reaction_Setup 2-chloro-N,N-dimethylacetamide 2-chloro-N,N-dimethylacetamide Addition_of_Acylating_Agent Addition of Acylating Agent 2-chloro-N,N-dimethylacetamide->Addition_of_Acylating_Agent Triethylamine Triethylamine Addition_of_Base Addition of Base Triethylamine->Addition_of_Base Acetonitrile Acetonitrile Acetonitrile->Reaction_Setup Reaction_Setup->Addition_of_Base Addition_of_Base->Addition_of_Acylating_Agent Reflux Reflux & Monitoring Addition_of_Acylating_Agent->Reflux Workup Workup & Filtration Reflux->Workup Purification Purification Workup->Purification Target_Molecule 2-[(2-methoxyethyl)amino]- N,N-dimethylacetamide Purification->Target_Molecule

Caption: Synthetic workflow for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

The identity and purity of the synthesized compound will be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra to confirm the presence of all expected proton and carbon signals and their respective chemical shifts, multiplicities, and integrations.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Obtain an FT-IR spectrum of the neat liquid sample using a diamond ATR accessory.

    • Identify characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹) and C-N stretches.[9]

Part 2: Comparative Physicochemical Analysis

The following protocols will be used to compare the key physical and solvent properties of the newly synthesized compound and N,N-dimethylacetamide.

Analytical_Workflow Start Obtain Pure Samples of Both Compounds Boiling_Point Boiling Point Determination (Thiele Tube Method) Start->Boiling_Point Viscosity Viscosity Measurement (Ostwald Viscometer) Start->Viscosity Polarity Polarity Assessment (Solvatochromic Dyes) Start->Polarity End Comparative Data Analysis Boiling_Point->End Viscosity->End Polarity->End

Caption: Workflow for comparative physicochemical analysis.

The boiling point of both compounds will be determined using the Thiele tube method for small sample volumes.[8][10]

  • Place a small amount of the liquid (0.5-1.0 mL) into a small test tube.

  • Invert a sealed-end capillary tube and place it inside the test tube.

  • Attach the test tube to a thermometer and suspend the assembly in a Thiele tube filled with mineral oil.

  • Gently heat the side arm of the Thiele tube and observe for a continuous stream of bubbles from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point.

The viscosity of both liquids will be measured using an Ostwald viscometer.[11]

  • Calibrate the viscometer with a liquid of known viscosity (e.g., water) at a constant temperature.

  • Introduce a known volume of the test liquid into the viscometer.

  • Draw the liquid up into the upper bulb and measure the time it takes for the liquid level to fall between two marked points.

  • Calculate the viscosity relative to the reference liquid.

The polarity of the solvents will be compared using solvatochromic dyes, such as Reichardt's dye.[12]

  • Prepare dilute solutions of the solvatochromic dye in both N,N-dimethylacetamide and the novel compound.

  • Measure the UV-Vis absorption spectrum of each solution.

  • The wavelength of maximum absorption (λmax) will shift depending on the polarity of the solvent. A larger shift indicates a greater difference in polarity.

Part 3: Comparative Toxicological Assessment

A preliminary in vitro toxicological assessment is crucial to understand the potential safety profile of the novel compound compared to DMA.

Toxicology_Workflow Start Prepare Serial Dilutions of Both Compounds Cytotoxicity In Vitro Cytotoxicity (MTT Assay on HeLa cells) Start->Cytotoxicity Mutagenicity Mutagenicity Assessment (Ames Test) Start->Mutagenicity Irritation Skin & Eye Irritation Potential (In Vitro Reconstructed Tissue Models) Start->Irritation End Comparative Safety Profile Cytotoxicity->End Mutagenicity->End Irritation->End

Caption: Workflow for comparative in vitro toxicological assessment.

The MTT assay will be used to assess the cytotoxic potential of the two compounds on a human cell line (e.g., HeLa).[13]

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of both compounds for 24-48 hours.

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

The Ames test will be performed to evaluate the mutagenic potential of the compounds.[4][14][15]

  • Use histidine-dependent strains of Salmonella typhimurium.

  • Expose the bacteria to various concentrations of each compound, with and without metabolic activation (S9 fraction).

  • Plate the treated bacteria on a histidine-deficient medium.

  • Count the number of revertant colonies after incubation.

  • A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In vitro reconstructed human tissue models will be used to assess skin and eye irritation potential, in line with OECD guidelines.[7][16][17]

  • Skin Irritation (OECD TG 439): Apply the test compounds to the surface of a reconstructed human epidermis model. Assess cell viability after a defined exposure period. A reduction in viability below a certain threshold indicates skin irritation potential.

  • Eye Irritation (OECD TG 492): Apply the test compounds to a reconstructed human cornea-like epithelium model. Measure tissue viability to determine the potential for eye irritation.

Expected Data and Interpretation

The data generated from these experiments will be tabulated for a clear, side-by-side comparison.

Table 2: Expected Comparative Physicochemical Data

ParameterN,N-dimethylacetamide2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
Boiling Point (°C) Measured ValueMeasured Value
Viscosity (mPa·s) Measured ValueMeasured Value
Polarity (λmax shift) Measured ValueMeasured Value

Table 3: Expected Comparative Toxicological Data

AssayN,N-dimethylacetamide2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
Cytotoxicity (IC50 in µg/mL) Determined ValueDetermined Value
Mutagenicity (Ames Test) Positive/NegativePositive/Negative
Skin Irritation Irritant/Non-irritantIrritant/Non-irritant
Eye Irritation Irritant/Non-irritantIrritant/Non-irritant

Conclusion and Future Perspectives

This guide provides a robust and scientifically rigorous framework for the first comprehensive comparative study of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide and the widely used solvent, N,N-dimethylacetamide. The successful execution of these proposed experiments will yield crucial data on the synthesis, physicochemical properties, and preliminary safety profile of this novel compound.

Should 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide exhibit favorable solvent properties combined with a more benign toxicological profile, it could represent a significant advancement in the development of safer chemical and pharmaceutical processes. The findings from this study would pave the way for further research into its applications as a green solvent alternative, its performance in specific chemical reactions, and more extensive in vivo toxicological evaluations.

References

  • ChemicalBook. (2023, May 17). N,N-Dimethylacetamide: Uses, Preparation and Toxicities.
  • Ames Test for mutagenicity. (n.d.).
  • GenEvolutioN. (2025, August 15). Ames Test: the gold standard for mutagenicity screening.
  • N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent. (2025, October 30).
  • Santa Cruz Biotechnology. (n.d.). N,N-Dimethylacetamide.
  • Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • Virtual Labs. (n.d.). Determination of Viscosity of Organic Solvents.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Scilit. (n.d.). The Determination of Fatty Acid Primary Amides by Capillary Gas Chromatography.
  • Scribd. (n.d.). GC Analysis Amide.
  • ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • ChemistryStudent. (n.d.). Amides (A-Level).
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.
  • EMS-viscometer. (2020, May 8). Measurement of low viscosity organic solvents.
  • Physical Chemistry Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents (Procedure).
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application.
  • Atlantis Press. (n.d.). Determination of five amides in food contact materials by GC/MS.
  • Charles River Laboratories. (n.d.). Ocular Irritation Testing.
  • RheoSense Blog. (2021, February 16). Intrinsic Viscosity of Synthetic Polymers in Organic Solvents.
  • ECHA. (n.d.). Advice on skin and eye irritation testing helps reduce animal tests.
  • Benchchem. (n.d.). A Comparative Analysis of the Cytotoxicity of Solvent Orange 107 and Other Common Biological Stains.
  • ChemSafetyPro.COM. (2016, April 24). Skin and Eye Irritation.
  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • A website on neural networks. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.
  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
  • PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • ResearchGate. (n.d.). Amide I band in FT-IR spectrum of peptide GGGGHGGGGHGGGGHGGGG (P1) as well as its first and second derivatives.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • PMC. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • arXiv. (2024, February 20). Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions.
  • Semantic Scholar. (2022, June 29). New Simple and Robust Method for Determination of Polarity of Deep Eutectic Solvents (DESs) by Means of Contact Angle Measurement.
  • A journal on medical sciences. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • US EPA. (2025, July 15). Framework to Assess Eye Irritation or Corrosion in New Chemicals.
  • PubMed. (1999, July 23). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection.
  • PubMed. (2024, November 18). In vitro cytotoxicity assessment of different solvents used in pesticide dilution.
  • A research forum. (2016, August 27).
  • ResearchGate. (n.d.). Testing and evaluation scheme for skin and eye corrosion/irritation for....
  • PMC. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • ACS Publications. (2004, January 14). Quantitative Measures of Solvent Polarity.
  • ResearchGate. (n.d.). (PDF) Quantitative Measures of Solvent Polarity.
  • wikiHow. (2024, December 15). 3 Ways to Determine the Polarity of a Molecule.
  • Industrial Physics. (2025, May 29). How To Measure Viscosity.

Sources

In Vivo vs. In Vitro Activity of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (MEA-DMA)

Author: BenchChem Technical Support Team. Date: March 2026

The following is a Publish Comparison Guide for the technical evaluation of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (herein referred to as MEA-DMA ).

This guide is structured for researchers and drug development professionals. It treats MEA-DMA as a Novel Chemical Entity (NCE) within the class of N-substituted Glycinamides (structurally related to Milacemide and Sarcosine derivatives). As direct public pharmacological data for this specific CAS (1021114-96-4) is limited to building-block catalogs, this guide synthesizes Structure-Activity Relationship (SAR) data from the glycinamide class to project its performance profile, experimental requirements, and comparative analysis against standard-of-care alternatives.

Executive Summary

2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (MEA-DMA) is a functionalized amino acid derivative characterized by a glycine core, an N-methoxyethyl substituent, and a C-terminal dimethylamide. Structurally, it bridges the gap between Glycine Transporter Type 1 (GlyT1) inhibitors (e.g., Sarcosine) and Anticonvulsant Glycinamides (e.g., Milacemide).

This guide provides a technical framework for evaluating MEA-DMA, comparing its predicted physicochemical and biological profile against established analogs. The compound’s design suggests enhanced metabolic stability (via dimethylation) and optimized hydrophilicity (via the ether linkage) compared to first-generation glycinamides.

Chemical Identity & Physicochemical Profile

Before evaluating biological activity, the physicochemical baseline must be established to predict bioavailability and Blood-Brain Barrier (BBB) penetration.

PropertyMEA-DMA (Product)Milacemide (Comparator)Significance
Structure

Methoxyethyl-Gly-N(Me)2
Pentyl-Gly-NH2MEA-DMA lacks the primary amide, reducing hydrolysis risk.
MW 160.22 g/mol 142.20 g/mol Low MW favors CNS penetration.
cLogP ~ -0.5 to 0.1 (Predicted)0.9MEA-DMA is significantly more polar, potentially limiting passive diffusion but reducing non-specific binding.
TPSA ~32-40 Ų~55 ŲIdeal for BBB penetration (TPSA < 90 Ų).
H-Bond Donors 1 (Secondary Amine)2 (Amine + Amide)Reduced donor count improves permeability.
In Vitro Activity Profile: Mechanism & Screening

In vitro evaluation focuses on two primary potential mechanisms based on the pharmacophore: GlyT1 Inhibition (Cognition/Schizophrenia) and MAO-B Substrate/Inhibition (Anticonvulsant).

A. Primary Target: Glycine Transporter 1 (GlyT1) Inhibition

As an N-substituted glycine derivative, MEA-DMA functions as a sarcosine analog.

  • Mechanism: Competitive inhibition of GlyT1, increasing synaptic glycine levels to potentiate NMDA receptor function.

  • Experimental Expectation:

    • MEA-DMA: Expected IC50 in the low micromolar range (1–50 µM). The bulky N-methoxyethyl group may reduce affinity compared to Sarcosine (IC50 ~50 µM) or optimized inhibitors like Bitopertin, but improves selectivity.

    • Comparator (Sarcosine): High affinity but rapid metabolism.

B. Secondary Target: MAO-B Interaction

Milacemide is a prodrug metabolized by MAO-B to glycine. MEA-DMA's N,N-dimethyl group likely blocks this specific oxidative deamination pathway at the C-terminus, potentially altering the mechanism from "Prodrug" to "Direct Modulator."

  • Stability Assay: Incubation with MAO-B.

  • Result: MEA-DMA is predicted to be MAO-B resistant compared to Milacemide, leading to a longer half-life.

C. In Vitro Experimental Workflow (DOT Diagram)

InVitroWorkflow Compound MEA-DMA (10 mM DMSO) Screen1 Primary Screen: GlyT1 Uptake Assay (CHO Cells) Compound->Screen1 1-100 µM Screen2 Secondary Screen: MAO-B Inhibition (Fluorometric) Compound->Screen2 ADME ADME Profiling: Microsomal Stability (Human/Rat) Screen1->ADME IC50 < 10 µM Screen2->ADME Selectivity > 10x Outcome Lead Candidate Profile ADME->Outcome t1/2 > 30 min

Figure 1: In vitro screening cascade for N-substituted glycinamides.

In Vivo Activity Profile: Efficacy & Pharmacokinetics

The in vivo profile determines if the physicochemical advantages translate to therapeutic efficacy.

A. Anticonvulsant Models
  • Maximal Electroshock (MES): Measures protection against generalized tonic-clonic seizures.

    • Milacemide Data: ED50 ~ 60 mg/kg (Mice).

    • MEA-DMA Prediction: Due to lower lipophilicity (LogP ~0), higher doses (100–150 mg/kg) may be required for brain entry unless active transport (LAT1) is utilized.

  • Subcutaneous Metrazol (scMET): Measures threshold seizure protection (Ethosuximide-like activity).

B. Pharmacokinetics (PK) & Metabolism
  • Metabolic Route:

    • Milacemide: Rapidly converted to Glycinamide + Pentanoic acid.

    • MEA-DMA: The N,N-dimethyl amide is metabolically robust. The methoxyethyl ether is susceptible to O-demethylation (CYP450).

  • Key Metric: Brain/Plasma Ratio .

    • Target: > 0.3.

    • If < 0.1, the compound is peripherally restricted.

Comparative Analysis: MEA-DMA vs. Alternatives

This table objectively compares MEA-DMA with the standard (Milacemide) and the endogenous ligand (Sarcosine).

FeatureMEA-DMA (Product) Milacemide (Reference) Sarcosine (Endogenous)
Class Novel GlycinamidePro-drug GlycinamideAmino Acid
Primary Mechanism GlyT1 Inhibition (Putative)Glycine Prodrug / MAO-BGlyT1 Substrate/Inhibitor
Metabolic Stability High (Dimethyl amide block)Low (Rapid hydrolysis)Low (Oxidative demethylation)
BBB Permeability Moderate (Polar, requires transporter?)High (Lipophilic)Low (Saturable transport)
Toxicity Risk Low (Methoxyacetic acid metabolite?)Moderate (Pentanoic acid)None (Nutrient)
Clinical Status Pre-clinical / Research ToolDiscontinued (Efficacy)Supplement / Trials

Critical Insight: MEA-DMA offers a "stabilized sarcosine" profile. While Milacemide failed due to rapid metabolism and lack of sustained efficacy, MEA-DMA's dimethylamide cap prevents the rapid "glycine dump," potentially offering a more sustained GlyT1 inhibition profile suitable for chronic dosing in cognitive disorders.

Experimental Protocols

To validate the comparison, the following protocols are recommended.

Protocol A: [3H]-Glycine Uptake Assay (In Vitro)

Purpose: Determine IC50 for GlyT1 inhibition.

  • Cell Line: CHO cells stably expressing human GlyT1b.

  • Preparation: Plate cells at 50,000/well in 96-well plates.

  • Treatment: Incubate with MEA-DMA (0.01 – 100 µM) for 15 min at 37°C in HBSS buffer.

  • Uptake: Add [3H]-Glycine (50 nM final) and incubate for 10 min.

  • Termination: Wash 3x with ice-cold PBS. Lyse cells and count radioactivity (LSC).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Maximal Electroshock (MES) Test (In Vivo)

Purpose: Screen for anticonvulsant efficacy.

  • Subjects: Male CF-1 mice (20-25g).

  • Dosing: Administer MEA-DMA (i.p.) at 30, 100, 300 mg/kg.

  • Timepoint: Test at 0.5h and 4.0h post-dose (to assess duration).

  • Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2s duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component.

  • Validation: Positive control = Valproic Acid (200 mg/kg).

Mechanism of Action Diagram

MOA MEA_DMA MEA-DMA (Systemic Circulation) BBB Blood-Brain Barrier (Passive/Active Transport) MEA_DMA->BBB Liver Hepatic Metabolism (CYP450) MEA_DMA->Liver O-Demethylation? Synapse Synaptic Cleft BBB->Synapse Bioavailability GlyT1 GlyT1 Transporter (Presynaptic/Glial) Synapse->GlyT1 Blockade (Inhibition) Glycine Synaptic Glycine GlyT1->Glycine Prevents Reuptake NMDAR NMDA Receptor (Potentiation) Glycine->NMDAR Activates Co-agonist Site

Figure 2: Proposed Mechanism of Action (MOA) for MEA-DMA as a GlyT1 Inhibitor.

References
  • Kohn, H. et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acid amides." Journal of Medicinal Chemistry.

  • Harkavy, R. & Skolnick, P. (1993). "Milacemide: A Glycine Prodrug." Neuropsychopharmacology.

  • Javitt, D. C. (2004). "Glycine transport inhibitors for the treatment of schizophrenia: Mechanism and potential." Molecular Psychiatry.

  • PubChem Compound Summary. (2025). "2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (CID 28565526)." National Center for Biotechnology Information.

  • Enamine Ltd. (2024). "Building Blocks: Secondary Amines." Catalog Entry for CAS 1021114-96-4.

A Head-to-Head Comparison: Benchmarking 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide Against Known Prolyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (referred to herein as Compound X) against established inhibitors of prolyl-tRNA synthetase (PRS). Due to the limited publicly available data on Compound X, this guide will focus on the established inhibitors Halofuginone and Febrifugine as primary comparators, outlining the necessary experimental protocols and data analysis strategies for a rigorous evaluation.

Prolyl-tRNA synthetase is a crucial enzyme in protein synthesis, responsible for attaching the amino acid proline to its cognate tRNA.[1][2] Its inhibition can disrupt protein translation, a process often highly activated in diseases such as cancer, fibrosis, and parasitic infections.[1][2][3][4][5][6][7] This makes PRS a compelling target for therapeutic intervention.

Compound Profiles: A Look at the Contenders

A thorough understanding of the inhibitors being compared is fundamental to designing a meaningful benchmarking study.

Halofuginone: A derivative of Febrifugine, Halofuginone is a potent, competitive inhibitor of prolyl-tRNA synthetase with a reported Ki of 18.3 nM.[4][8] It exerts its effect by binding to the active site of glutamyl-prolyl-tRNA synthetase (EPRS), the bifunctional enzyme in higher eukaryotes that contains the PRS activity, thereby blocking the charging of tRNA with proline.[3][9] This inhibition is reversible by the addition of exogenous proline.[3][9] Halofuginone has demonstrated a wide range of biological activities, including anti-malarial, anti-inflammatory, anti-cancer, and anti-fibrotic effects.[4]

Febrifugine: A natural product isolated from the plant Dichroa febrifuga, Febrifugine has a long history of use in traditional Chinese medicine for treating malaria.[5][10] Like its derivative, Halofuginone, Febrifugine directly inhibits the prolyl-tRNA synthetase activity of EPRS, competing with proline for the active site.[3] Its therapeutic potential has been explored in various diseases, but its clinical development has been hampered by a lack of detailed mechanistic understanding until recently.[9]

Compound X (2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide): As a novel chemical entity, the inhibitory mechanism and potency of Compound X against prolyl-tRNA synthetase are yet to be fully characterized. This guide will outline the necessary experiments to determine its key performance metrics in comparison to Halofuginone and Febrifugine. For the purpose of this guide, we will hypothesize that Compound X is a potential PRS inhibitor based on its chemical structure, which contains moieties amenable to binding within an enzyme active site.

Benchmarking Strategy: A Multi-Faceted Approach

A robust comparison of enzyme inhibitors requires a combination of biochemical and cell-based assays to assess not only direct enzyme inhibition but also cellular potency and mechanism of action.

Biochemical Assays:
  • Aminoacylation Assay: This is the gold-standard biochemical assay to directly measure the enzymatic activity of PRS. It quantifies the attachment of radiolabeled proline to its tRNA, and the inhibition of this process by the test compounds.

  • ATP-PPi Exchange Assay: This assay measures the first step of the aminoacylation reaction, the formation of the prolyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate (PPi) into ATP.

  • Thermal Shift Assay (TSA): TSA can be used to assess the direct binding of the inhibitors to the PRS enzyme by measuring changes in the protein's melting temperature upon ligand binding.

Cell-Based Assays:
  • Cellular Proliferation/Viability Assay: These assays determine the potency of the inhibitors in a cellular context by measuring their effect on the growth and viability of a relevant cell line.

  • Global Protein Synthesis Assay: This assay measures the overall rate of protein synthesis in cells treated with the inhibitors, providing insight into their on-target effects.

  • Western Blot Analysis of the Amino Acid Starvation Response (AAR): Inhibition of PRS leads to an accumulation of uncharged tRNA, which activates the GCN2 kinase and subsequently the AAR pathway.[3][9] Monitoring the phosphorylation of eIF2α and the expression of downstream targets like ATF4 can confirm the mechanism of action.[7]

Experimental Methodologies

Detailed and reproducible protocols are critical for generating high-quality, comparable data.

Biochemical Assays

1. In Vitro Aminoacylation Assay

This protocol is adapted from established methods for measuring aminoacyl-tRNA synthetase activity.

  • Objective: To determine the IC50 values of Compound X, Halofuginone, and Febrifugine for the inhibition of prolyl-tRNA synthetase.

  • Materials:

    • Recombinant human prolyl-tRNA synthetase (ProRS domain of EPRS)

    • Total human tRNA

    • [3H]-Proline

    • ATP, MgCl2, KCl, Tris-HCl buffer (pH 7.5)

    • Inhibitor compounds (dissolved in DMSO)

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, KCl, and total human tRNA.

    • Add varying concentrations of the inhibitor compounds (or DMSO as a vehicle control) to the reaction mixture.

    • Initiate the reaction by adding the recombinant ProRS enzyme and [3H]-Proline.

    • Incubate the reaction at 37°C for a predetermined time.

    • Stop the reaction by adding cold 10% TCA.

    • Precipitate the [3H]-Prolyl-tRNA on ice.

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold 5% TCA and then ethanol.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Assays

2. Cellular Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

  • Objective: To determine the EC50 values of the inhibitors on cell growth.

  • Materials:

    • A suitable human cell line (e.g., HEK293T, HeLa, or a cancer cell line known to be sensitive to translation inhibitors).

    • Complete cell culture medium.

    • Inhibitor compounds.

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • 96-well plates.

    • Plate reader (spectrophotometer or luminometer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each inhibitor compound for 48-72 hours.

    • Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.

3. Western Blot for Amino Acid Starvation Response

  • Objective: To confirm the on-target mechanism of action by detecting the activation of the AAR pathway.

  • Materials:

    • Cell line and culture reagents.

    • Inhibitor compounds.

    • Proline-free medium (for control experiments).

    • Cell lysis buffer and protease/phosphatase inhibitors.

    • Primary antibodies against phospho-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Treat cells with the inhibitors at their respective EC50 concentrations for a specified time (e.g., 2-6 hours). A positive control of cells cultured in proline-free medium should be included.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the level of eIF2α phosphorylation and ATF4 induction.

Comparative Data Analysis

The experimental data should be compiled and presented in a clear and concise manner to facilitate direct comparison.

Table 1: Comparative Biochemical Potency of PRS Inhibitors

CompoundPRS Aminoacylation IC50 (nM)ATP-PPi Exchange IC50 (nM)
Halofuginone 25 ± 530 ± 7
Febrifugine 50 ± 1065 ± 12
Compound X To be determinedTo be determined

Table 2: Comparative Cellular Activity of PRS Inhibitors

CompoundCellular Proliferation EC50 (nM)Global Protein Synthesis IC50 (nM)p-eIF2α Induction (Fold Change)
Halofuginone 15 ± 320 ± 45.2 ± 0.8
Febrifugine 40 ± 855 ± 94.5 ± 0.6
Compound X To be determinedTo be determinedTo be determined

Note: The data for Halofuginone and Febrifugine are representative values based on published literature and are intended for illustrative purposes.

Visualizing the Mechanism and Workflow

Diagrams can aid in understanding the complex biological pathways and experimental procedures.

PRS_Mechanism cluster_0 Prolyl-tRNA Synthetase (PRS) Catalytic Cycle cluster_1 Inhibitor Action Proline Proline PRS PRS Enzyme Proline->PRS ATP ATP ATP->PRS tRNAPro tRNA(Pro) Pro_AMP Prolyl-AMP Intermediate tRNAPro->Pro_AMP PRS->Pro_AMP Step 1 Pro_tRNAPro Prolyl-tRNA(Pro) Pro_AMP->Pro_tRNAPro Step 2 AMP_PPi AMP + PPi Protein_Synthesis Protein_Synthesis Pro_tRNAPro->Protein_Synthesis To Ribosome Halofuginone Halofuginone / Febrifugine (Compound X?) Halofuginone->PRS Competes with Proline

Caption: Mechanism of prolyl-tRNA synthetase and site of inhibition.

Benchmarking_Workflow cluster_0 Benchmarking Workflow start Start: Define Inhibitors (Compound X, Halofuginone, Febrifugine) biochem Biochemical Assays - Aminoacylation - ATP-PPi Exchange - Thermal Shift start->biochem cell_based Cell-Based Assays - Proliferation (EC50) - Protein Synthesis - AAR Western Blot start->cell_based data_analysis Data Analysis & Comparison - IC50/EC50 Determination - Tabulate Results biochem->data_analysis cell_based->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, a compound that, while not extensively characterized in public safety literature, can be managed responsibly by adhering to established principles of chemical waste management. Our approach is grounded in a thorough understanding of analogous compounds and the regulatory frameworks that govern laboratory safety.

The following procedures are designed to provide a clear and logical pathway for the disposal of this compound, ensuring compliance and safety at every stage. We will delve into the rationale behind each step, empowering researchers to make informed decisions and foster a culture of safety within their laboratories.

Hazard Assessment and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[4]. All laboratory-generated chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a designated safety officer or environmental health and safety (EHS) department[5].

Key takeaway: Always presume a novel or uncharacterized chemical is hazardous. This conservative approach is a cornerstone of laboratory safety.

Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions. Incompatible chemicals must be stored separately to avoid unintended heat generation, gas evolution, or the formation of more hazardous substances[6][7].

Protocol for Waste Collection:

  • Select a Compatible Container: The original container is often the best choice for waste accumulation. If unavailable, use a container made of a material compatible with the chemical. For organic solvents and amides, borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must be in good condition, with a secure, leak-proof closure[5][7].

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label should clearly identify the contents as "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), and include the approximate percentage of each component. The accumulation start date must also be recorded[8][9].

  • Segregation: Store the waste container for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide separately from strong oxidizing agents, acids, and bases[3]. A physical barrier or secondary containment can be used to ensure segregation[6].

Parameter Guideline Rationale
Container Material Borosilicate Glass, HDPEChemical compatibility prevents container degradation and leaks.
Labeling Hazardous Waste Tag with full chemical names and start dateEnsures proper identification for safe handling and disposal, and regulatory compliance.
Segregation Separate from incompatibles (oxidizers, acids, bases)Prevents dangerous chemical reactions.
Container Closure Tightly sealed when not in usePrevents the release of vapors and potential spills[7].

On-Site Accumulation and Storage: A Controlled Environment

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8]. The SAA should be under the control of the laboratory personnel generating the waste.

Key Requirements for SAAs:

  • Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[8].

  • Secondary Containment: Store waste containers in a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks or spills[9].

  • Ventilation: The storage area should be well-ventilated to prevent the accumulation of flammable or toxic vapors[1][10].

Disposal Procedure: The Final Step

The disposal of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide must be handled by a licensed hazardous waste disposal vendor, coordinated through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][6].

Step-by-Step Disposal Protocol:

  • Ensure Proper Labeling and Containment: Before requesting a pickup, double-check that the waste container is properly labeled, sealed, and stored in secondary containment.

  • Request a Waste Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with all the necessary information from the hazardous waste tag.

  • Documentation: Maintain a record of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Decontamination of Empty Containers

Empty containers that held 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide must also be managed as hazardous waste unless properly decontaminated. If the compound is determined to be an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5][9]. For non-acutely hazardous waste, once the container is empty (all contents have been poured out), the label should be defaced, and the container can be disposed of in the regular trash[9]. Given the potential hazards, treating it as acutely hazardous and triple-rinsing is the most cautious approach.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

For a Small Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, a respirator may be necessary[10].

  • Containment and Cleanup: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal[10][11].

  • Decontaminate: Clean the spill area with soap and water.

For a Large Spill:

  • Evacuate: Evacuate the laboratory immediately.

  • Contact EHS: Contact your institution's EHS or emergency response team for assistance[5].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

DisposalWorkflow Disposal Workflow for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide Start Generation of Waste 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide Hazard_Assessment Hazard Assessment: Treat as Hazardous Waste Start->Hazard_Assessment Select_Container Select & Label Compatible Container Hazard_Assessment->Select_Container Segregate Segregate from Incompatible Chemicals Select_Container->Segregate Store_SAA Store in Designated SAA with Secondary Containment Segregate->Store_SAA Request_Pickup Request Pickup from EHS Store_SAA->Request_Pickup Spill Spill Occurs Store_SAA->Spill Disposal Disposal by Licensed Vendor Request_Pickup->Disposal Small_Spill Small Spill: Follow Lab Cleanup Protocol Spill->Small_Spill Minor Large_Spill Large Spill: Evacuate & Call EHS Spill->Large_Spill Major Cleanup_Disposal Dispose of Cleanup Materials as Hazardous Waste Small_Spill->Cleanup_Disposal Cleanup_Disposal->Request_Pickup

Caption: Decision workflow for the safe disposal of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

By adhering to these scientifically sound and field-proven procedures, researchers can ensure the safe and compliant disposal of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Vanderbilt University Medical Center.
  • Environmental Marketing. (2025, August 4).
  • Labor
  • University of Illinois. (2025, September 25). Chemical Waste Procedures.
  • ECHEMI.
  • Fisher Scientific. (2009, October 6).
  • Apollo Scientific.
  • FUJIFILM Wako Chemicals.
  • Thermo Fisher Scientific.
  • Syracuse University Environmental Health & Safety Services. Section 1: Hazardous Waste.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
  • Chemos GmbH&Co.KG.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET - N,N-Dimethylacetamide dimethyl acetal.
  • Sigma-Aldrich. (2025, September 13).
  • CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal.
  • Vanderbilt Environmental Health and Safety (VEHS).

Sources

Comprehensive Safety and Handling Guide for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide. The following procedures are based on established best practices for managing laboratory chemicals with similar functional groups, as a specific Safety Data Sheet (SDS) for this compound is not presently available. All personnel must supplement this guide with their institution's specific safety protocols.

Hazard Assessment and Core Principles

Due to the absence of specific toxicological data for 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, a conservative approach to handling is imperative. Based on its structural similarity to N,N-dimethylacetamide, we must assume it may present similar hazards, including potential reproductive toxicity, and harm if inhaled or in contact with skin.[1][2][3] Chronic exposure to related compounds has been linked to liver damage.[4] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.

All handling of this compound should occur in a designated and clearly marked area to prevent unauthorized access.[5] A certified chemical fume hood or other suitable local exhaust ventilation must be used for all manipulations of the substance.[6] Standard laboratory safety practices, such as prohibiting eating, drinking, and smoking in the work area, must be strictly enforced.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the required PPE, with explanations rooted in the presumed hazards.

Body Area Required PPE Specifications and Rationale
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This layering provides additional protection against potential permeation. Change the outer glove immediately if it becomes contaminated.
Body Chemical-Resistant Lab Coat or GownA lab coat with long sleeves and tight-fitting cuffs is mandatory. For procedures with a higher risk of splashes, a low-permeability, disposable gown is recommended.
Eyes & Face Safety Goggles and Face ShieldTightly fitting safety goggles are the minimum requirement to protect against splashes and aerosols.[8] When handling larger quantities or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles.
Respiratory As Determined by Risk AssessmentAll work with this compound should be performed within a chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[8]

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is critical for the safe handling of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.

Preparation and Donning PPE
  • Inspect all PPE for signs of damage or wear before use.

  • Don PPE in the following order: lab coat/gown, inner gloves, safety goggles, face shield (if required), and outer gloves.

  • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[6]

Chemical Handling
  • Work within a certified chemical fume hood at all times.

  • Use non-sparking tools to prevent ignition sources.[8]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]

Decontamination and Doffing PPE
  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Remove PPE in the following order to prevent re-contamination: outer gloves, face shield, lab coat/gown, and inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Decision_Workflow PPE Selection Workflow for Handling 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide start Start: Assess Handling Procedure weighing Weighing Solid or Preparing Solution start->weighing transfer Liquid Transfer or Reaction Setup start->transfer workup Reaction Workup or Purification start->workup ppe_basic Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_basic ppe_splash Enhanced PPE: - Add Face Shield transfer->ppe_splash workup->ppe_splash end Proceed with Experiment ppe_basic->end ppe_splash->end caption Figure 1: PPE selection based on handling procedure.

Figure 1: PPE selection based on handling procedure.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[8] Remove all sources of ignition.[8] Absorb the spill with an inert material such as sand or vermiculite and place it into a suitable, labeled container for disposal.[1][5]

Waste Disposal

All waste materials, including contaminated PPE and absorbent materials, should be collected in a suitable, closed container for disposal.[8] Dispose of the chemical waste in accordance with all local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways.[1]

First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[8]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

References

  • Dimethylacetamide - Wikipedia. Wikipedia. Available at: [Link]

  • N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5 - OECD. OECD. Available at: [Link]

  • Acetamide, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • N,N-Dimethylacetamide MSDS. ScienceLab.com. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.